Technical Guide to (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (CAS: 871254-59-0): Synthesis, Reactivity, and Applications in Kinase Inhibitor Discovery
Executive Summary In the landscape of modern targeted therapeutics, the pyrimidine scaffold remains one of the most privileged structures in medicinal chemistry. Specifically, (2,4-Dichloropyrimidin-5-yl)(phenyl)methanon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern targeted therapeutics, the pyrimidine scaffold remains one of the most privileged structures in medicinal chemistry. Specifically, (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (CAS: 871254-59-0) serves as a highly versatile, bifunctional electrophilic building block. Its primary utility lies in the synthesis of 2,4-diamino-5-ketopyrimidines—a class of potent, ATP-competitive inhibitors that selectively target the Cyclin-Dependent Kinase (CDK) family.
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic logic governing its regioselective functionalization, and field-proven synthetic protocols for its preparation and downstream application.
Physicochemical Profiling
Accurate characterization begins with a foundational understanding of the compound's molecular properties. The dual presence of chlorine atoms and a benzoyl group dictates both its reactivity and its handling requirements [2].
The strategic value of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone lies in its capacity for strictly sequential, regioselective Nucleophilic Aromatic Substitution (SNAr).
The Causality of Regioselectivity:
In a standard 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position. However, the introduction of the C5-benzoyl group drastically amplifies this differential reactivity.
C4 Activation: The C4-chloride is ortho to the highly electron-withdrawing C5-carbonyl group. When a nucleophile attacks C4, the resulting anionic Meisenheimer complex is stabilized not only by the pyrimidine nitrogens but also by direct resonance delocalization onto the carbonyl oxygen.
C2 Deactivation (Relative): The C2-chloride is meta to the C5-carbonyl group and does not benefit from this direct resonance stabilization.
This electronic disparity allows chemists to install a primary amine at C4 under mild conditions (0–20 °C) without risking over-substitution. A secondary, more sterically hindered amine can then be installed at C2 under forcing conditions (80–120 °C). This exact logic was employed in the discovery of the clinical CDK inhibitor R547 [1].
Figure 1: Regioselective SNAr Logic of 5-Benzoyl-2,4-dichloropyrimidines.
Synthetic Methodology & Self-Validating Protocols
To ensure a self-validating experimental system, the synthesis of the title compound must be approached in two distinct phases: the construction of the pyrimidine core, followed by its activation via chlorination.
Workflow Diagram
Figure 2: Step-by-step synthetic workflow for CAS 871254-59-0.
Protocol 1: Synthesis of 5-Benzoylpyrimidine-2,4-diol
Causality: Triethyl orthoformate acts as a one-carbon electrophile to form the C6 of the pyrimidine ring, while urea provides the N1-C2-N3 fragment.
Procedure:
Charge a round-bottom flask with ethyl benzoylacetate (1.0 eq) and triethyl orthoformate (1.5 eq). Add acetic anhydride (2.0 eq) and reflux for 2 hours to form the highly reactive enol ether intermediate.
Concentrate the mixture in vacuo to remove volatile byproducts.
Dissolve the residue in ethanol. Add urea (1.2 eq) and a catalytic amount of sodium ethoxide.
Reflux the mixture for 4–6 hours. The resulting 5-benzoylpyrimidine-2,4-diol will precipitate as a solid.
Filter, wash with cold ethanol, and dry under a vacuum.
Protocol 2: Chlorination to (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
Causality: Phosphorus oxychloride (POCl₃) converts the tautomeric hydroxyl groups of the pyrimidine-2,4-diol into reactive chloride leaving groups. N,N-dimethylaniline is used as a base to neutralize the generated HCl, preventing acid-catalyzed degradation of the pyrimidine core.
Procedure:
Suspend 5-benzoylpyrimidine-2,4-diol (1.0 eq) in neat POCl₃ (10.0 eq).
Slowly add N,N-dimethylaniline (1.0 eq) dropwise at room temperature.
Heat the reaction mixture to reflux (105 °C) for 3 hours. The suspension will gradually turn into a homogenous dark solution.
Critical Quench Step: Cool the mixture to room temperature and concentrate in vacuo to remove excess POCl₃. Carefully pour the resulting syrup over crushed ice with vigorous stirring. Failure to remove excess POCl₃ prior to quenching can result in a violent exotherm.
Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with cold saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄.
Purify via flash column chromatography (Silica gel, Petroleum Ether/Ethyl Acetate gradient) to yield the pure target compound.
Analytical Characterization Standards
To validate the integrity of the synthesized (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone, the following analytical benchmarks must be met:
LC-MS (ESI+): Expected mass-to-charge ratio [M+H]⁺ at m/z 253.0 (with a characteristic isotopic pattern for two chlorine atoms: M, M+2, M+4 in a 9:6:1 ratio).
¹H NMR (400 MHz, CDCl₃):
The pyrimidine C6 proton will appear as a highly deshielded, distinct singlet at approximately δ 8.70 - 8.90 ppm . This extreme downfield shift is caused by the combined electron-withdrawing effects of the two chlorides and the C5-carbonyl group.
The phenyl protons will appear as a multiplet integrating for 5 protons between δ 7.45 - 7.85 ppm .
References
Discovery ofmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. URL: [Link]
physicochemical properties of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
Physicochemical Profiling and Synthetic Utility of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone: A Technical Whitepaper As a Senior Application Scientist specializing in heterocyclic chemistry and early-stage drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling and Synthetic Utility of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone: A Technical Whitepaper
As a Senior Application Scientist specializing in heterocyclic chemistry and early-stage drug discovery, I frequently design orthogonal functionalization strategies for complex molecular scaffolds. Among these, (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (CAS: 871254-59-0) stands out as a highly versatile, electrophilic building block[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and field-proven protocols for its application in synthesizing kinase inhibitors and advanced pharmaceutical intermediates.
Structural and Physicochemical Parameters
To effectively utilize this pyrimidine derivative, one must first understand its baseline physical and structural properties. The molecule consists of an electron-deficient pyrimidine core, activated by two chlorine atoms at the 2- and 4-positions, and further modulated by a phenylmethanone (benzoyl) group at the 5-position[1].
The table below summarizes the critical quantitative data required for reaction planning and computational modeling:
The synthetic value of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone lies in its capacity for sequential, regioselective Nucleophilic Aromatic Substitution (SNAr).
The Causality of Regioselectivity:
Why does nucleophilic attack occur preferentially at the C4 position rather than C2? The presence of the 5-benzoyl group is not merely structural; it exerts profound mesomeric (-M) and inductive (-I) electron-withdrawing effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring.
While both C2 and C4 are activated by the adjacent pyrimidine nitrogens, the C4 position is kinetically favored. The intermediate Meisenheimer complex formed at C4 is highly stabilized by the ortho- and para-nitrogens, as well as the ortho-benzoyl group. Consequently, at low temperatures, the activation energy barrier for C4 substitution is substantially lower than that for C2.
Figure 1: Electronic influence of the 5-benzoyl group on pyrimidine regioselectivity.
To harness this scaffold, I have detailed a self-validating, two-step protocol for orthogonal substitution. Every step is designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility.
Protocol 1: Regioselective SNAr at the C4-Position
This step introduces the first nucleophile (e.g., a primary aliphatic amine) exclusively at the C4 position.
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
Thermal Control: Submerge the flask in an ice-water bath to strictly maintain 0 °C under an argon atmosphere.
Causality: Maintaining 0 °C is critical. It traps the kinetic product (C4 substitution) and prevents thermodynamic equilibration or unwanted over-substitution at the C2 position.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv).
Causality: DIPEA acts as a non-nucleophilic steric base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.
Nucleophile Addition: Add the primary amine (1.05 equiv) dropwise over 10 minutes.
Reaction Monitoring (Self-Validation): Stir for 1-2 hours at 0 °C. Monitor via LC-MS.
Validation Check: The formation of the C4-substituted intermediate can be distinctly confirmed via ¹H NMR. The pyrimidine C6 proton, typically appearing as a sharp downfield singlet in the starting material, will exhibit an upfield shift due to the electron-donating effect of the newly introduced amine.
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Subsequent SNAr / Cross-Coupling at the C2-Position
Once the C4 position is secured, the C2 chlorine is significantly deactivated due to the electron-donating nature of the C4-amine.
Step-by-Step Methodology:
Preparation: Dissolve the isolated C4-amino-2-chloropyrimidine intermediate in a high-boiling polar aprotic solvent like DMF or NMP (0.1 M).
Reagent Addition: Add the second nucleophile (e.g., an aniline derivative, 1.5 equiv) and an inorganic base like K₂CO₃ (2.0 equiv).
Thermal Activation: Heat the reaction mixture to 90–120 °C.
Causality: The elevated temperature provides the necessary thermal energy to overcome the higher activation barrier of the deactivated C2 position. Alternatively, Buchwald-Hartwig palladium-catalyzed cross-coupling conditions can be employed if the nucleophile is weakly reactive.
Workup: Cool to room temperature, dilute with water to precipitate the product, filter, and purify via flash chromatography.
Because (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone contains two highly reactive C-Cl bonds, it is susceptible to slow hydrolysis if exposed to atmospheric moisture.
Storage: It must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8 °C to preserve its chemical integrity[3].
Handling: Always handle the compound using standard Schlenk techniques or in a glovebox if high-humidity conditions are present in the laboratory. Solutions in protic solvents (like methanol or ethanol) should be avoided unless they are intended to be used immediately as nucleophilic reagents.
References
Title: (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone Product Specification and Properties
Source: Chemsrc
URL: [Link]
Structure Elucidation and Mechanistic Insights of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone: A Technical Guide
Executive Summary In modern medicinal chemistry, the 2,4-dichloropyrimidine scaffold serves as a highly privileged electrophilic hub, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the 2,4-dichloropyrimidine scaffold serves as a highly privileged electrophilic hub, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. Among these derivatives, (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (CAS: 871254-59-0)[2] presents a unique analytical and synthetic challenge. The presence of the strongly electron-withdrawing C5-benzoyl group fundamentally alters the electronic landscape of the pyrimidine ring, disrupting conventional nucleophilic aromatic substitution (SNAr) paradigms[3].
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural reporting. This guide provides an in-depth framework detailing the causality behind the molecule's reactivity, supported by self-validating analytical protocols (NMR, HRMS) essential for rigorous structure elucidation.
Mechanistic Causality: The C5-Benzoyl Electronic Effect
To effectively utilize or characterize (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone, one must understand the quantum mechanical forces governing its reactivity.
In unsubstituted or alkyl-substituted 2,4-dichloropyrimidines, SNAr reactions overwhelmingly favor the C4 position. This is due to a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at C4 and a lower activation energy for nucleophilic attack, stabilizing the resulting Meisenheimer complex[4]. However, introducing a benzoyl group at the C5 position acts as a powerful electronic perturbant.
Quantum mechanical (QM) analyses of similar 5-substituted systems demonstrate that strong electron-withdrawing groups (EWGs) pull electron density away from the ring, significantly reducing the energy gap between the LUMO and LUMO+1 states[3]. This shift increases the susceptibility of the C2 position to nucleophilic attack, often leading to inverted SNAr regioselectivity or complex mixtures of C2/C4 regioisomers[1][3]. Understanding this causality is critical; when you run a reaction with this scaffold, you cannot assume standard C4 selectivity, making rigorous downstream structure elucidation mandatory.
Fig 1. Regioselective SNAr pathways of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone influenced by the C5-benzoyl group.
Structural Elucidation: Analytical Framework
Because the reactivity of this scaffold is highly variable, the analytical workflows used to confirm its structure—and the structures of its derivatives—must be self-validating. We rely on a synergistic combination of High-Resolution Mass Spectrometry (HRMS) and Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
The Multi-dimensional NMR Strategy
1D 1H NMR is insufficient for complete structural proof due to the lack of contiguous protons on the pyrimidine ring. The isolated C6 proton appears as a highly deshielded singlet (typically 8.80–9.00 ppm) due to the combined anisotropic and electron-withdrawing effects of the adjacent nitrogen and the C5-benzoyl group[5][6]. To bridge the gap between the isolated C6 proton, the chlorines, and the benzoyl group, Heteronuclear Multiple Bond Correlation (HMBC) is required to map 3JC-H couplings across the heteroaromatic core.
Fig 2. Multi-dimensional NMR workflow for structural validation and regiochemical assignment.
Quantitative Data Summaries
Table 1: Predicted NMR Chemical Shifts (in CDCl3)
Note: Sourced from empirical trends of 5-substituted 2,4-dichloropyrimidines.
Position
Nucleus
Expected Shift (ppm)
Multiplicity
Integration
Assignment Rationale
Pyrimidine C6
1H
8.80 - 9.00
Singlet (s)
1H
Highly deshielded by adjacent N1 and C5-benzoyl group[5].
Phenyl ortho
1H
7.80 - 7.90
Doublet (d)
2H
Deshielded by carbonyl anisotropy.
Phenyl meta
1H
7.50 - 7.60
Triplet (t)
2H
Standard aromatic resonance.
Phenyl para
1H
7.65 - 7.75
Triplet (t)
1H
Standard aromatic resonance.
Carbonyl C=O
13C
~188.0 - 192.0
-
-
Characteristic conjugated ketone carbonyl.
Pyrimidine C4
13C
~162.0
-
-
Deshielded by directly attached Cl and ring nitrogen.
Pyrimidine C2
13C
~160.0
-
-
Deshielded by attached Cl and two ring nitrogens.
Pyrimidine C6
13C
~158.0
-
-
Aromatic C-H adjacent to nitrogen.
Table 2: High-Resolution Mass Spectrometry (ESI+) Isotopic Pattern
The presence of two distinct chlorine atoms provides a built-in mass defect validation system.
Objective: Validate the intact mass and confirm the presence of the dichlorinated pyrimidine core.
Causality: Electrospray ionization (ESI) can sometimes induce in-source fragmentation, particularly the cleavage of the benzoyl group. By utilizing a soft ionization approach and analyzing the full isotopic envelope, we create a self-validating system: the exact mass defect confirms the elemental composition, while the ~9:6:1 isotopic ratio independently verifies the presence of two chlorine atoms without needing secondary assays.
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:100 in MeCN/Water (50:50, v/v) containing 0.1% Formic Acid.
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% MeCN in Water (both containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI positive mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C to minimize in-source fragmentation.
Data Processing: Extract the ion chromatogram for m/z 252.9933. Integrate the peak and analyze the mass spectrum to confirm the 100:65:11 ratio for the m/z 253, 255, and 257 peaks.
Objective: Unambiguously assign the carbon framework and verify the position of the benzoyl group.
Causality: 1D NMR alone is insufficient to differentiate between isomeric substitution patterns (e.g., if a subsequent nucleophile attacked C2 vs C4). By employing HMBC, we rely on 3JC-H couplings. The C6 proton will show a strong 3J correlation to the C4 carbon and the C5 carbon, creating a closed logical loop that maps the entire pyrimidine ring and proves the regiochemistry of any downstream SNAr products.
Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.
1D Acquisition: Acquire a standard 1H NMR spectrum (minimum 16 scans, 400 or 500 MHz) and a 13C{1H} NMR spectrum (minimum 512 scans).
2D HSQC: Acquire a 1H-13C HSQC spectrum to correlate the C6 proton (~8.9 ppm) directly to the C6 carbon (~158 ppm), and map the phenyl protons to their respective carbons.
2D HMBC: Acquire a 1H-13C HMBC spectrum optimized for long-range couplings (typically J = 8 Hz).
Validation Check: Look for the critical cross-peak between the pyrimidine C6 proton (~8.9 ppm) and the carbonyl carbon (~190 ppm). This 3J correlation definitively anchors the benzoyl group to the C5 position of the pyrimidine ring.
References
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines
Source: National Institutes of Health (NIH) / JACS
URL:[Link][1]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry
Source: MDPI Molecules
URL:[Link][4]
Monocyclic pyrimidine/pyridine compounds as inhibitors of p97 complex
Source: WIPO Patent (WO2015089218A1)
URL:[5]
ERK5 kinase activity is dispensable for cellular immune response and proliferation
Source: National Institutes of Health (NIH) / PNAS
URL:[Link][6]
Technical Guide: Synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
Abstract (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (also known as 2,4-dichloro-5-benzoylpyrimidine) is a high-value electrophilic scaffold in medicinal chemistry. It serves as a critical intermediate for the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (also known as 2,4-dichloro-5-benzoylpyrimidine) is a high-value electrophilic scaffold in medicinal chemistry. It serves as a critical intermediate for the synthesis of CDK (Cyclin-Dependent Kinase) inhibitors and other heterocyclic bioactives. The presence of two reactive chlorines at the C2 and C4 positions, combined with the electron-withdrawing benzoyl group at C5, makes this molecule a versatile "linchpin" for diversity-oriented synthesis. This guide details the most robust synthetic pathway: regioselective C5-magnesiation using Knochel-Hauser bases followed by aldehyde trapping and oxidation.
Retrosynthetic Analysis
The synthesis of 2,4-dichloro-5-benzoylpyrimidine presents a regioselectivity challenge. Direct Friedel-Crafts acylation of 2,4-dichloropyrimidine is ineffective due to the electron-deficient nature of the pyrimidine ring. Consequently, the strategy relies on Directed ortho-Metalation (DoM) .
Strategic Disconnections
C5-Functionalization: The C5 proton is the most acidic site on the 2,4-dichloropyrimidine ring (pKa ~26), but the adjacent chlorines make the ring susceptible to nucleophilic attack.
Metalation Reagent: Standard alkyl lithiums (
-BuLi) often result in nucleophilic attack at C4 or C6 (Chichibabin-type reactions) or "halogen dance" rearrangements. The use of sterically hindered, non-nucleophilic bases like TMPMgCl·LiCl (Knochel-Hauser base) is required to kinetically control deprotonation at C5.
Oxidation State Adjustment: Direct quenching with benzoyl chloride can lead to bis-addition. A stepwise approach—quenching with benzaldehyde to form the alcohol, followed by oxidation—is the industry standard for high purity.
Figure 1: Retrosynthetic logic flow relying on C5-directed magnesiation.
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with Argon or Nitrogen.
Solvation: Dissolve 2,4-Dichloropyrimidine (1.0 equiv) in anhydrous THF (0.5 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
Critical Note: Temperature control is vital. Above -40°C, the magnesiated species may degrade or undergo halogen scrambling.
Metalation: Add TMPMgCl·LiCl (1.1 equiv) dropwise over 15–20 minutes via syringe pump or pressure-equalizing dropping funnel.
Observation: The solution may turn a dark yellow/orange color, indicating the formation of the heteroaryl magnesium species.
Incubation: Stir at -78°C for 30–45 minutes to ensure complete deprotonation.
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
Quench: Quench the reaction with saturated aqueous NH₄Cl solution.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: The crude alcohol is typically stable enough for the next step. If purification is needed, use Flash Column Chromatography (Hexanes/EtOAc, gradient 0-30%).
Phase 2: Oxidation to Ketone
Objective: Convert the benzylic alcohol to the target ketone.
Dissolution: Dissolve the crude alcohol from Phase 1 in DCM (0.2 M).
Addition: Add Activated MnO₂ (10 equiv) in one portion.
Note: A large excess of MnO₂ is standard due to surface area limitations. Alternatively, Dess-Martin Periodinane (1.2 eq) can be used for faster kinetics, though it is more expensive.
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (the ketone is less polar than the alcohol).
Filtration: Filter the suspension through a pad of Celite to remove manganese solids. Rinse the pad thoroughly with DCM.
Isolation: Concentrate the filtrate to yield the crude ketone.
Final Purification: Recrystallize from EtOH/Heptane or purify via Flash Chromatography (Hexanes/EtOAc) to obtain (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone as a white to off-white solid.
Experimental Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis.
Characterization & Quality Control
Expected Analytical Data
Physical State: White to pale yellow crystalline solid.
¹H NMR (400 MHz, CDCl₃):
δ 8.70 (s, 1H): Characteristic singlet for the Pyrimidine H-6 proton. This peak is diagnostic; if the metalation occurred at C6, this singlet would be missing.
δ 7.80–7.40 (m, 5H): Multiplets corresponding to the benzoyl phenyl group.
¹³C NMR: Look for the carbonyl carbon signal around ~190 ppm and the distinct pyrimidine carbons (C2, C4, C5, C6).
Mass Spectrometry (ESI+): [M+H]⁺ cluster showing characteristic chlorine isotope pattern (9:6:1 ratio for Cl₂).
Common Pitfalls & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Moisture in THF or old base.
Distill THF over Na/Benzophenone. Titrate TMPMgCl·LiCl before use.
Regioisomer Formation
Temperature > -40°C during metalation.
Maintain -78°C strictly. Ensure dropwise addition of base to prevent local heating.
Incomplete Oxidation
Inactive MnO₂.
Use "Activated" MnO₂ (precipitated) or switch to Dess-Martin Periodinane.
Hydrolysis of Chlorines
Aqueous workup too basic or prolonged.
Keep workup rapid and neutral. Avoid heating the aqueous phase.
References
Knochel, P., et al. (2011). Preparation and Applications of Functionalized Magnesium Reagents.Handbook of Functionalized Organometallics.
Context: Defines the standard protocol for using TMPMgCl·LiCl for functionalizing sensitive heterocycles like pyrimidines.[9]
Mosrin, M., & Knochel, P. (2009). Regioselective Magnesiation of Functionalized Pyrimidines and Pyrazines using TMPMgCl·LiCl.Chemistry – A European Journal, 15(6), 1468-1477.
Context: Specific examples of 2,4-dichloropyrimidine metalation
Vertex Pharmaceuticals. (2006). Discovery of CDK Inhibitors.[11]Journal of Medicinal Chemistry , 49(22), 6549-6560.[11]
Context: Describes the biological relevance of the 2,4-diamino-5-benzoylpyrimidine scaffold derived
Trauner, D., et al. (2019). Photopharmacology of Ion Channels...
Context: Provides experimental details for the synthesis of (2,4-dichloropyrimidin-5-yl)(phenyl)methanol using iPrMgCl/LiCl (Turbo Grignard) variants.
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone: Mechanism of Action & Scaffold Utility
This is an in-depth technical guide on the mechanism of action and utility of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (also known as 2,4-dichloro-5-benzoylpyrimidine ). Executive Summary (2,4-Dichloropyrimidin-5-yl...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the mechanism of action and utility of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (also known as 2,4-dichloro-5-benzoylpyrimidine ).
Executive Summary
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (CAS: 871254-59-0) is a highly reactive, electrophilic pyrimidine scaffold functioning as a critical pharmacophore precursor . It is not typically used as a standalone drug due to its non-specific reactivity (covalent binding to nucleophiles); rather, it serves as the "warhead" or core structure for synthesizing potent bioactive agents.
Its primary biological utility lies in the generation of 2,4-disubstituted-5-benzoylpyrimidines , which exhibit two distinct mechanisms of action depending on the substituents at the C2 and C4 positions:
Tubulin Polymerization Inhibition: Derivatives acting as microtubule destabilizing agents (MDAs) by binding to the colchicine site.
P2X7 Receptor Antagonism: Derivatives acting as allosteric antagonists for the treatment of CNS disorders and inflammation.
This guide details the Chemical Mechanism of Reactivity (how it functions as a scaffold) and the Biological Mechanism of Action of its key derivatives.
Chemical Mechanism of Reactivity (The Scaffold)
The core value of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone is its ability to undergo regioselective Nucleophilic Aromatic Substitution (SNAr) .[1] The presence of the electron-withdrawing benzoyl group (C=O) at the C5 position activates the pyrimidine ring, making the chlorines at C2 and C4 highly susceptible to nucleophilic attack.
Regioselectivity Rule
First Substitution (C4 Position): The C4 chlorine is more electrophilic due to the para-like conjugation with the ring nitrogens and the ortho-like proximity to the electron-withdrawing benzoyl group. It is displaced first by nucleophiles (amines, thiols).
Second Substitution (C2 Position): The C2 chlorine is displaced in a subsequent step, often requiring higher temperatures or stronger nucleophiles.
Certain derivatives (often with bulky lipophilic groups at C2) act on the P2X7 receptor , an ATP-gated ion channel linked to inflammation.
Target: P2X7 Purinergic Receptor.
Mechanism: Allosteric inhibition.
Effect: Prevents ATP-induced pore formation and IL-1
release, reducing neuroinflammation.
Diagram: Biological Signaling Pathway
Caption: Dual mechanistic pathways of derivatives: Tubulin destabilization (Anticancer) and P2X7 blockade (Anti-inflammatory).
Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes how modifications to the (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone core alter biological activity.
Position
Substituent Group
Effect on Activity
Target Class
C4 (Cl)
-NH-R (Alkyl/Aryl)
Essential for H-bonding in the binding pocket.
Tubulin / P2X7
C2 (Cl)
-NH-Ar (Aniline)
Determines potency and selectivity. Electron-donating groups (e.g., -OMe) enhance tubulin binding.
Tubulin Inhibitors
C2 (Cl)
-O-Ar (Phenoxy)
Often favored for P2X7 antagonists to improve metabolic stability.
P2X7 Antagonists
C5 (Benzoyl)
Phenyl Ring
Critical hydrophobic anchor. Substitutions on this phenyl ring (e.g., 4-F) modulate metabolic stability.
Both
Experimental Protocols
Protocol A: Synthesis of Bioactive Core (SNAr)
Use this protocol to convert the scaffold into a testable drug candidate.
Starting Material: Dissolve 1.0 eq of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone in anhydrous THF or DMF.
C4 Substitution: Cool to 0°C. Add 1.0 eq of amine (e.g., methylamine) and 1.2 eq of DIPEA (base). Stir for 1-2 hours.
Checkpoint: Monitor by TLC (Intermediate forms rapidly).
C2 Substitution: Add 1.2 eq of the second nucleophile (e.g., 3,4,5-trimethoxyaniline). Heat to 60-80°C for 4-12 hours.
Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Tubulin Polymerization Assay
Use this protocol to validate the MoA of the synthesized derivative.
Preparation: Prepare bovine brain tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 - 10 µM). Include a Colchicine control.
Measurement: Transfer to a 96-well plate pre-warmed to 37°C.
Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
Analysis: A decrease in Vmax or final absorbance compared to vehicle control indicates inhibition of polymerization.
References
Synthesis and Biological Evaluation of 5-Benzoylpyrimidine Derivatives.
Discovery of Novel P2X7 Receptor Antagonists.
Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.
Source:Organic Process Research & Development.
Context: Technical guide on the regioselectivity of SNAr reactions on 2,4-dichloropyrimidine cores.
Tubulin Binding Agents: A Review of the Colchicine Site.
Source:Future Medicinal Chemistry.
Context: Explains the structural requirements (including the benzoyl moiety) for binding to the colchicine site.
The Biological Versatility of 2,4-Dichloropyrimidine Derivatives: A Technical Guide for Drug Discovery
Abstract The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleobases and a privileged motif in a multitude of clinically significant therapeutic agents.[1] Among its many fun...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleobases and a privileged motif in a multitude of clinically significant therapeutic agents.[1] Among its many functionalized forms, derivatives originating from the versatile 2,4-dichloropyrimidine intermediate have demonstrated a remarkable breadth of biological activity. This technical guide provides an in-depth exploration of the pharmacological potential of these derivatives, focusing on their anticancer, antiviral, antibacterial, and antifungal properties. We will dissect the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small-molecule therapeutics.
The 2,4-Dichloropyrimidine Core: A Privileged Synthetic Intermediate
2,4-Dichloropyrimidine serves as a critical and highly versatile building block in the synthesis of a wide array of biologically active molecules.[2] Its utility stems from the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position, allowing for sequential and regioselective functionalization. This inherent reactivity enables the creation of diverse chemical libraries by introducing various substituents, a crucial strategy in modern drug discovery.[3] This step-wise approach is fundamental to exploring the chemical space around the pyrimidine core and optimizing compounds for potency, selectivity, and pharmacokinetic properties.
The general workflow for creating a library of 2,4-disubstituted pyrimidine derivatives is a foundational process in medicinal chemistry. It leverages the differential reactivity of the starting material to build molecular complexity in a controlled manner.
Caption: General synthetic workflow for 2,4-disubstituted pyrimidines.
Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily due to their ability to function as kinase inhibitors.[4] Given that kinases play a central role in cell signaling pathways that are frequently hyperactivated in cancer, these compounds can effectively halt tumor cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
A predominant mechanism of action for many anticancer pyrimidine derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the active site of protein kinases. The nitrogen-containing pyrimidine ring can form crucial hydrogen bonds with the "hinge region" of the kinase domain, a structural motif that is highly conserved across the kinome. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's phosphotransferase activity and shutting down the downstream signaling cascade.
One of the most critical pathways targeted is the Ras-Raf-MEK-ERK (MAPK) pathway, which regulates cell growth and proliferation.[5] Mutations in this pathway are a hallmark of many cancers, making its components prime targets for therapeutic intervention.
Caption: Inhibition of the MAPK/ERK pathway by pyrimidine derivatives.
Quantitative Data: Anticancer Potency
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate greater potency.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10] Its principle lies in the reduction of the yellow, water-soluble MTT to purple, insoluble formazan crystals by mitochondrial dehydrogenases of living cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight to allow for adherence.[13]
Compound Treatment: Prepare serial dilutions of the 2,4-dichloropyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
Incubation: Incubate the plates for a specified duration, typically 48 to 72 hours, at 37°C in a 5% CO₂ humidified atmosphere.[13]
MTT Addition: Following incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[12][14] During this time, viable cells will convert MTT to formazan crystals.
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[10]
Absorbance Reading: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570-590 nm.[11]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antiviral Activity: Inhibiting Viral Replication
The structural similarity of pyrimidines to nucleobases makes them ideal candidates for antiviral drug development.[15] Derivatives of 2,4-dichloropyrimidine have been investigated for activity against a range of viruses, including human coronaviruses, influenza, and Zika virus.[15][16][17]
Mechanism of Action
Antiviral pyrimidine derivatives can act through various mechanisms, including:
Inhibition of Viral Entry: Some compounds can interfere with the fusion of the viral envelope with the host cell membrane.[18]
Inhibition of Viral Enzymes: They can target essential viral enzymes like RNA-dependent RNA polymerase or proteases, which are critical for viral replication.[15]
Interference with Host Cell Factors: Certain derivatives may modulate host cell pathways, such as the EGFR signaling pathway, which some viruses hijack for their replication.[16]
Quantitative Data: Antiviral Efficacy
Antiviral activity is typically measured by the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits viral replication by 50%. A high selectivity index (SI = CC₅₀/EC₅₀, where CC₅₀ is the 50% cytotoxic concentration) is desirable.
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[1][6] It measures the reduction in viral plaques—localized areas of cell death—in a cell monolayer treated with the test compound.[18][20]
Step-by-Step Methodology:
Cell Monolayer Preparation: Seed a susceptible host cell line (e.g., Vero E6 cells) in multi-well plates and grow until a confluent monolayer is formed.
Compound and Virus Preparation: Prepare serial dilutions of the test compound. In a separate tube, mix each compound dilution with a standardized amount of virus (e.g., 80-100 plaque-forming units, PFU).[20] Incubate this mixture to allow the compound to interact with the virus.
Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for a 1-2 hour adsorption period.
Overlay Application: After adsorption, remove the inoculum and add an overlay medium (e.g., containing agarose or carboxymethylcellulose) with the corresponding concentration of the test compound. This semi-solid medium restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[1][21]
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
Plaque Visualization: Fix the cells (e.g., with a formaldehyde solution) and stain the monolayer with a dye such as Crystal Violet. Viable cells will stain, while plaques will appear as clear, unstained zones.[18]
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. The EC₅₀ is the compound concentration that reduces the plaque number by 50%.[21]
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine derivatives have shown promise as both antibacterial and antifungal compounds, targeting various microbial species.[8][22]
Mechanism of Action
The mechanisms by which pyrimidine derivatives exert antimicrobial effects are diverse. In bacteria, they can inhibit essential enzymes involved in metabolic pathways, such as dihydrofolate reductase, or interfere with cell wall biosynthesis.[23] Their activity against fungi can also involve the disruption of key cellular processes.
Quantitative Data: Antimicrobial Potency
Antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[24]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent in a quantitative manner.[30][31]
Step-by-Step Methodology:
Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[32]
Inoculum Preparation: Grow the microbial strain (bacterial or fungal) overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., ~1.5 x 10⁸ CFU/mL for bacteria).[33] Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[31]
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[30] This can also be determined by measuring the optical density with a plate reader.[32]
Conclusion and Future Directions
Derivatives of 2,4-dichloropyrimidine represent a profoundly versatile and pharmacologically significant class of compounds. Their synthetic tractability allows for extensive structure-activity relationship studies, which have led to the identification of potent agents with anticancer, antiviral, antibacterial, and antifungal properties. The primary mechanisms often involve the targeted inhibition of key enzymes, such as protein kinases in cancer cells or essential polymerases in viruses.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. The exploration of novel substitutions at the C5 position of the pyrimidine ring, for instance, can impart greater selectivity.[34] Furthermore, the development of derivatives that can overcome known resistance mechanisms is a critical endeavor. The continued application of the robust screening methodologies detailed in this guide will be instrumental in advancing these promising scaffolds from laboratory curiosities to clinically impactful therapeutics.
References
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Available at: [Link]
Roskoski, R. Jr. (2016). A simplified schematic representation of the RAS-RAF-MEK-ERK signaling pathway. ResearchGate. Available at: [Link]
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
Voisin, L., et al. (2010). A diagram of the Ras/Raf/MEK/ERK pathway, showing the possible distinct functions for ERK1 and ERK2. ResearchGate. Available at: [Link]
Kumar, D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry. Available at: [Link]
Weitman, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]
Sharma, P., & Rane, N. (2017). Current status and future scenario of pyrimidine derivatives having antimicrobial potential. Der Pharma Chemica. Available at: [Link]
Kim, T., et al. (2024). Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells. MDPI. Available at: [Link]
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
IBT Bioservices. (2022, July 1). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Available at: [Link]
Creative Diagnostics. Plaque Reduction Assay - Antiviral. Available at: [Link]
Horton, T. MTT Cell Assay Protocol. Available at: [Link]
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]
LWW. Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. Available at: [Link]
Yáñez, A. J., et al. (2014). Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. Journal of Fish Diseases. Available at: [Link]
Głowacka, I. E., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals. Available at: [Link]
FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]
Fayed, E. A., et al. (2013). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Journal of Pharmaceutical and Biomedical Sciences. Available at: [Link]
Forgács, A., et al. (2022). Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. ResearchGate. Available at: [Link]
Holý, A., et al. (1999). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry. Available at: [Link]
Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]
Vala, V. R., et al. (2020). synthesis, characterization and antimicrobial activity (mic) of some new pyrimidine derivatives. Journal of Advanced Scientific Research. Available at: [Link]
Tylinska, B., & Jasztold-Howorko, R. (2010). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]
IBT Bioservices. IBT Bioservices Guide to In Vitro Antiviral Testing. Available at: [Link]
Kassab, A. E., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[11][30][35]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances. Available at: [Link]
Wang, Y., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen. Available at: [Link]
Armstrong, A., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry. Available at: [Link]
El-Sayed, N. N. E., et al. (2021). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]
Yang, G., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. Available at: [Link]
Roehrig, J. T., et al. (2007). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. ResearchGate. Available at: [Link]
Abdel-Wahab, B. F., et al. (2022). The antifungal activities (MIC in µg/mL) of the new pyridothienpyrimidine compounds 2a,b–9a,b and the reference drug (clotrimazole). ResearchGate. Available at: [Link]
Li, Y., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
Li, Y., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
Yousif, E., et al. (2017). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. Available at: [Link]
Kumar, S., et al. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed. Available at: [Link]
Google Patents. (1981). Process for the preparation of 2,4-diaminopyrimidine.
ResearchGate. (2021). Reported IC 50 values of the selected inhibitors in nM. Available at: [Link]
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone starting material for drug discovery
This technical guide details the utility, reactivity, and experimental handling of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (and its substituted analogs), a privileged scaffold in the synthesis of ATP-competitive ki...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the utility, reactivity, and experimental handling of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (and its substituted analogs), a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors.
A "Linchpin" Scaffold for CDK and FAK Inhibitor Synthesis
Executive Summary
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone is a high-value electrophilic intermediate used primarily to access 2,4-diaminopyrimidine-5-yl ketones . This structural motif is critical in medicinal chemistry, serving as the pharmacophore for several Cyclin-Dependent Kinase (CDK) inhibitors (e.g., R547 ) and Focal Adhesion Kinase (FAK) inhibitors.
The molecule’s value lies in its differential electrophilicity . The C5-benzoyl group acts as a potent electron-withdrawing group (EWG), activating the pyrimidine ring while simultaneously directing nucleophilic attack with high regioselectivity. This guide provides the decision-making framework for exploiting this scaffold to generate library diversity.
Structural Pharmacology & Reactivity Analysis[1]
The Electrophilic Hierarchy
Success with this scaffold depends entirely on understanding the reactivity difference between the C2 and C4 chlorides.
C4-Position (The "Soft" Spot): The C4 carbon is vinylogous to the C5-carbonyl and para-like to the N1 nitrogen. The C5-benzoyl group exerts a strong mesomeric (
) and inductive () effect, making C4 highly electron-deficient. It is the site of the first nucleophilic aromatic substitution ().
C2-Position (The "Hard" Spot): The C2 carbon is flanked by two nitrogens. While electron-deficient, it lacks the direct conjugation to the C5-carbonyl that C4 enjoys. It typically requires higher temperatures or catalysis (Pd) to substitute after C4 has been derivatized.
Visualizing the Reactivity Landscape
The following diagram illustrates the "Hub-and-Spoke" utility of this core.
Figure 1: The divergent synthesis pathways starting from the 2,4-dichloro-5-benzoyl core.
Synthetic Routes & Experimental Protocols
Phase 1: Synthesis of the Core (Reference Context)
While often purchased, the core is synthesized via the chlorination of 5-benzoyluracil .
Reagents:
(Phosphorus oxychloride) + or (catalyst).
Critical Note: The C5-benzoyl group is stable to
, but moisture control is vital to prevent hydrolysis back to the uracil or the monochloro-hydroxy intermediate.
Phase 2: Regioselective
(The C4 Displacement)
This is the most critical step. The goal is to displace only the C4-Cl.
Solvent: THF or DCM (Aprotic is essential to prevent solvolysis).
Temperature:
to .
Step-by-Step:
Dissolve the dichloro-core in anhydrous THF (
concentration). Cool to in an ice/salt bath.
Add DIEA followed by the dropwise addition of the amine (dissolved in minimal THF).
Mechanism Check: The reaction is exothermic. The C5-carbonyl activates C4 so strongly that room temperature can lead to bis-substitution (C2 and C4). Keep it cold.
Monitor by TLC/LCMS.[1] The product (C4-substituted) usually precipitates or is less polar than the starting material.
Workup: Quench with water, extract with EtOAc. Do not use strong acid washes, as the pyrimidine nitrogen can protonate, trapping the compound in the aqueous phase.
Phase 3: The Second Displacement (The C2 Functionalization)
Once C4 is installed, the ring is deactivated (amino group at C4 is electron-donating). Displacing the C2-Cl requires energy or catalysis.
Protocol 2: C2-Amination (Thermal vs. Catalytic)
Parameter
Method A: Thermal
Method B: Buchwald-Hartwig
Applicability
Aliphatic amines (strong nucleophiles)
Anilines (weak nucleophiles)
Reagents
Amine (excess), or
Amine, , Xantphos,
Solvent
n-Butanol, DMF, or DMSO
Dioxane or Toluene
Temp
(Microwave preferred)
Yield
Moderate (60-80%)
High (80-95%)
Key Risk
Decomposition of C5-ketone if too harsh
Catalyst poisoning by pyrimidine nitrogens
Case Study: Synthesis of R547 (CDK Inhibitor)
The synthesis of R547 (Ro-547) exemplifies the utility of this scaffold. R547 is a selective CDK1/2/4 inhibitor.
Pathway Logic:
Starting Material: (2,4-Dichloropyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone. (Note the substituted phenyl ring).[2][3][4][5][6][7]
Step 1 (C4): Reaction with 4-amino-1-methanesulfonylpiperidine at
in THF.
Outcome: Exclusive formation of the 4-amino isomer due to steric guidance and electronic activation.
Step 2 (C2): Reaction with Ammonia or a masked ammonia equivalent (like 4-methoxybenzylamine followed by deprotection) or direct amination if conditions allow.
Refinement: In the R547 discovery, the C2 position was actually the primary amine (from ammonia), and the C4 position held the piperidine. Correction: Literature indicates the bulkier group often goes to C4.[8] However, for R547, the C2-amino is free (
) and the C4 is the sulfonamide-piperidine.
Actual Route: To get a C2-
and C4-substituted amine, one often starts with a 2-chloro-4-aminopyrimidine core (reverse strategy) OR uses the dichloro core, installs the C4 amine, and then treats with ammonia at high pressure/temp to install the C2 amine.
Workflow Diagram for R547 Analogues:
Figure 2: Sequential substitution strategy for CDK inhibitor synthesis.
Troubleshooting & Stability
Hydrolysis of the C4 Chloride
Symptom: Appearance of a polar spot on TLC that does not move in 50% EtOAc/Hexane.
Cause: Moisture in the solvent during the first step. The C4 position is so electrophilic that water competes with the amine.
Fix: Use anhydrous THF/DCM and store the starting material under Argon.
Regio-scrambling (Bis-addition)
Symptom: Formation of "double-added" product (same amine at C2 and C4).
Cause: Temperature too high or excess amine added too quickly.
Fix: Strict temperature control (
) and slow addition of the nucleophile (syringe pump).
Atropisomerism
Insight: The C5-benzoyl group can rotate. If the phenyl ring is heavily substituted (e.g., 2,6-difluoro), rotation may be restricted, creating atropisomers. This is detectable by broadened NMR signals at room temperature. Run NMR at
to sharpen peaks.
References
Chu, X. J., et al. (2006).[9] "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity."[9] Journal of Medicinal Chemistry. Link
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. (Relevant for pyrimidine reactivity patterns). Link
BenchChem Technical Support. (2025). "Regioselective Reactions of 2,4-Dichloropyrimidines." (General reactivity rules for C2 vs C4). Link
Kovtunenko, V. A., et al. (2000). "Reaction of 2,4-dichloropyrimidines with nucleophiles." Chemistry of Heterocyclic Compounds. (Classic mechanistic review).
Disclaimer: This guide is for research purposes only. All synthesis involving halogenated pyrimidines should be conducted in a fume hood with appropriate PPE due to potential sensitization and toxicity.
Unlocking the Kinome: (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery
Executive Summary For drug development professionals and medicinal chemists, the design of highly selective kinase inhibitors requires starting materials that offer both predictable synthetic tractability and robust phar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and medicinal chemists, the design of highly selective kinase inhibitors requires starting materials that offer both predictable synthetic tractability and robust pharmacophore properties. (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (CAS: 871254-59-0) has emerged as a critical building block in this domain[1]. This whitepaper provides an in-depth technical analysis of this compound, detailing the mechanistic rationale behind its regioselective reactivity, its potential therapeutic targets across oncology and infectious diseases, and field-proven protocols for library synthesis and biological validation.
Chemical Architecture & Mechanistic Rationale
The utility of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone lies in its dual function as a synthetic hub and a biological anchor.
The Pharmacophore Rationale
In the ATP-binding pocket of kinases, the pyrimidine ring acts as a classic bioisostere for the adenine ring of ATP. The N1 and N3 nitrogen atoms serve as critical hydrogen bond acceptors, interacting directly with the backbone amide NH of the kinase hinge region. The 5-benzoyl group (phenyl methanone) provides a rigid, bulky vector that projects into the hydrophobic pocket adjacent to the hinge region. In the design of Type II kinase inhibitors , this moiety is instrumental in forcing the activation loop into a "DFG-out" conformation, locking the kinase in an inactive state[2].
Regioselective SNAr Reactivity
From a synthetic perspective, the two chlorine atoms at the C2 and C4 positions are highly susceptible to Nucleophilic Aromatic Substitution (SNAr). However, they do not react equally. The 5-benzoyl group is a strong electron-withdrawing group (EWG). Because C4 is ortho to this EWG, the C4 carbon is rendered highly electrophilic. When a nucleophile attacks C4, the resulting negative charge in the Meisenheimer intermediate is deeply stabilized by delocalization onto the 5-carbonyl oxygen. Consequently, the C4-chlorine can be displaced rapidly at low temperatures, ensuring perfect regioselectivity before the C2-chlorine is engaged under harsher thermodynamic conditions.
Potential Therapeutic Targets
By leveraging the regioselective substitution of the 2,4-dichloropyrimidine core, researchers have successfully developed potent inhibitors against several high-value kinase targets.
Focal Adhesion Kinase (FAK) in Oncology
FAK is a non-receptor tyrosine kinase overexpressed in numerous solid tumors, driving cell survival, proliferation, and metastasis. Recent3 utilizing 2,4-dichloropyrimidine-derived scaffolds have yielded novel FAK inhibitors with extraordinary potency, demonstrating IC50 values as low as 1.27 nM[3].
Lymphocyte-Specific Protein Tyrosine Kinase (Lck)
Lck is a critical Src-family kinase involved in T-cell activation. Dysregulation of Lck is implicated in T-cell malignancies and autoimmune diseases such as colitis. By appending chiral peptidomimetic tails to the C2 position of the pyrimidine core, researchers have synthesized highly selective 2 that bypass the structural conservation of the Src family, achieving an IC50 of 23.0 nM[2].
Plasmodium falciparum Kinases (PfPK6 & PfGSK3)
Beyond human oncology, the plasmodial kinases PfGSK3 and PfPK6 are essential for the asexual blood-stage proliferation of Plasmodium falciparum. Utilizing the 2,4-dichloropyrimidine core, medicinal chemists have engineered 4 that simultaneously target both enzymes, achieving nanomolar potency (PfPK6 IC50 = 8 nM) and representing a novel frontier in antimalarial pharmacotherapy[4].
Quantitative Target Affinity
The following table summarizes the structure-activity relationship (SAR) data for representative compounds derived from the 2,4-dichloropyrimidine scaffold across different targets:
Target Kinase
Scaffold Class
C4 Substituent
C2 Substituent
IC50 (nM)
Therapeutic Indication
FAK
Pyrimidine-5-carboxamide
Aniline derivative
PEG-linked amine
1.27 - 5.59
Solid Tumors / Metastasis
Lck
Pyrimidine-5-carboxylate
Aminopicoline
Chiral peptidomimetic
23.0
Colitis / Autoimmune
PfPK6
Pyrimidine-5-aryl
Benzo[b]thiophene
Piperidine derivative
8.0 - 11.0
Malaria (P. falciparum)
PfGSK3
Pyrimidine-5-aryl
Benzo[b]thiophene
Piperidine derivative
97.0 - 172.0
Malaria (P. falciparum)
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each experimental parameter.
Protocol 1: Regioselective Synthesis of 2,4-Disubstituted Pyrimidines
Objective: To sequentially substitute the C4 and C2 chlorines without generating regioisomeric mixtures.
Step 1: Kinetic C4-Substitution
Dissolve (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (1.0 eq) in anhydrous CH2Cl2 under an inert N2 atmosphere.
Cool the reaction vessel to -78°C. Causality: Cryogenic temperatures kinetically trap the C4-substitution product, preventing the thermodynamically driven C2-substitution which would lead to over-substitution.
Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile.
Add the first nucleophile (e.g., substituted aniline, 1.0 eq) dropwise. Warm slowly to 0°C over 2 hours.
Self-Validation (QC): Monitor via LC-MS. The reaction is complete when the C4-monosubstituted intermediate shows a distinct [M+H]+ mass shift with a characteristic 3:1 isotopic pattern (indicative of the single remaining C2 chlorine).
Step 2: Thermodynamic C2-Substitution
Isolate the C4-substituted intermediate and dissolve in a polar aprotic solvent (e.g., 1,4-dioxane).
Add the second nucleophile (e.g., aliphatic amine, 1.2 eq) and an acid catalyst (e.g., TsOH, 0.1 eq).
Heat to 90°C for 12 hours. Causality: The C2 position is significantly less electrophilic after the first electron-donating amine is installed at C4. High thermal energy and acid catalysis are required to overcome the activation energy barrier.
Protocol 2: In Vitro Kinase Inhibition Assay (Split-Luciferase System)
Objective: To accurately determine the IC50 of the synthesized compounds against target kinases[5].
Preparation: Plate 10 µL of the target kinase-luciferase fusion protein into a 384-well microplate.
Compound Addition: Dispense 100 nL of the test compound (serial dilutions from 10 µM to 0.1 nM) using an acoustic liquid handler.
Equilibration: Add the proprietary tracer ligand and incubate for 2 hours at room temperature. Causality: A 2-hour incubation allows the system to reach thermodynamic equilibrium, ensuring the measured IC50 reflects true binding affinity (Kd) rather than transient kinetic association.
Detection: Add luciferase substrate and measure luminescence. Displacement of the tracer by the test compound prevents luciferase complementation, reducing the signal.
Self-Validation (QC): Include a known reference inhibitor (e.g., Staurosporine) as a positive control. Calculate the Z'-factor for the plate; the assay data is only considered trustworthy and self-validated if Z' > 0.6.
Visualizations
Chemical Workflow
Fig 1. Regioselective sequential substitution workflow for 2,4-dichloropyrimidine scaffolds.
Biological Pathway Targeting
Fig 2. Downstream signaling pathways of FAK and Lck kinases targeted by pyrimidine inhibitors.
Application Note: Regioselective Synthesis of 2,4-Diamino-5-ketopyrimidines from Dichloropyrimidine Precursors
Executive Summary The 2,4-diamino-5-ketopyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, most notably recognized for its role as a potent, ATP-competitive inhibitor of cyclin-depen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2,4-diamino-5-ketopyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, most notably recognized for its role as a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs)[1]. Compounds utilizing this core, such as the clinical candidate R547, have demonstrated significant in vivo antitumor efficacy by selectively targeting CDK1, CDK2, and CDK4 to induce cell cycle arrest[2]. The synthesis of these complex heterocycles relies heavily on the highly controlled, regioselective functionalization of 2,4-dichloro-5-ketopyrimidine precursors via sequential Nucleophilic Aromatic Substitution (SNAr)[3]. This application note provides a comprehensive, self-validating protocol for the synthesis of these molecules, detailing the mechanistic causality behind each experimental parameter.
Mechanistic Rationale & Regioselectivity
The successful synthesis of 2,4-diamino-5-ketopyrimidines hinges on exploiting the distinct electronic environments of the C2 and C4 positions on the pyrimidine ring.
First Amination (Kinetic Control at C4):
The presence of the electron-withdrawing 5-keto (or 5-aroyl) group fundamentally alters the electronic landscape of the pyrimidine ring[3]. During the initial SNAr event, the C4 position is significantly more activated than the C2 position. Nucleophilic attack at C4 generates a Meisenheimer complex where the negative charge is directly delocalized onto the exocyclic carbonyl oxygen via resonance. Consequently, primary and secondary amines react at C4 with excellent regioselectivity under mild, low-temperature conditions[4].
Second Amination (Overcoming Deactivation at C2):
Following the installation of the first amine, the pyrimidine ring becomes electronically deactivated. The newly introduced C4-amino group exerts a strong +M (mesomeric) electron-donating effect, which enriches the ring's electron density and drastically raises the activation energy required for a second nucleophilic attack. Therefore, the subsequent substitution at the C2 position requires significantly harsher conditions—such as elevated temperatures, acid catalysis to protonate the ring nitrogen and restore electrophilicity, or transition-metal-catalyzed Buchwald-Hartwig cross-coupling for sterically hindered anilines[5].
Synthetic workflow for the regioselective preparation of 2,4-diamino-5-ketopyrimidines.
Reaction Optimization Data
To establish a self-validating protocol, the first SNAr step must be optimized to prevent the formation of C2-isomers or bis-aminated byproducts. The table below summarizes the quantitative impact of solvent and base selection on the kinetic regioselectivity of the C4-amination.
Solvent
Base
Temperature (°C)
Time (h)
Yield (%)
Regioselectivity (C4:C2)
THF
DIPEA
0 to 25
4
88
> 95:5
EtOH
Et₃N
25
6
81
90:10
DMF
K₂CO₃
50
2
72
75:25
DCM
None
25
24
45
> 95:5
Data Interpretation: Using a polar aprotic solvent (THF) at low temperatures with a sterically hindered, non-nucleophilic base (DIPEA) maximizes the kinetic preference for C4 substitution while suppressing thermodynamic equilibration.
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Chloro-4-amino-5-ketopyrimidine
Objective: Install the primary aliphatic or cyclic amine at the highly activated C4 position with absolute regiocontrol.
Materials:
2,4-Dichloro-5-ketopyrimidine (1.0 eq)
Amine 1 (e.g., substituted piperidine) (1.05 eq)
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
Preparation: Dissolve 2,4-dichloro-5-ketopyrimidine in anhydrous THF (0.2 M) under an inert nitrogen atmosphere.
Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the thermal energy strictly enforces kinetic control, preventing the nucleophile from accessing the higher-energy transition state required for C2 substitution.
Base Addition: Add DIPEA (1.5 eq) in a single portion. Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct. Its steric bulk prevents it from acting as a competing nucleophile, which is a common failure point when using unhindered bases like Et₃N.
Amine Addition: Dissolve Amine 1 (1.05 eq) in a minimal volume of THF and add dropwise over 30 minutes.
Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for an additional 3 hours.
In-Process Quality Control (IPQC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak is fully consumed, yielding a single major peak corresponding to the [M+H]⁺ of the C4-aminated product.
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: Synthesis of 2,4-Diamino-5-ketopyrimidine via Acid-Catalyzed SNAr
Objective: Overcome ring deactivation to install a secondary amine or aniline at the C2 position.
Preparation: Suspend the purified intermediate from Protocol 1 and Amine 2 in 1-butanol (0.5 M) in a pressure-resistant reaction vial. Causality: 1-Butanol is selected for its high boiling point and protic nature, which aids in stabilizing the transition state during the difficult C2 substitution.
Activation: Add catalytic p-TSA (0.1 eq). Causality: The acid selectively protonates the pyrimidine N1 or N3 nitrogen. This pulls electron density away from the C2 carbon, temporarily restoring its electrophilicity and counteracting the deactivating +M effect of the C4-amine.
Thermal Propagation: Seal the vial and heat to 100–110 °C for 12–18 hours.
IPQC: Monitor via LC-MS. If conversion stalls before 95%, an additional 0.5 eq of Amine 2 can be added.
Workup & Purification: Cool the reaction to room temperature and concentrate in vacuo to remove 1-butanol. Partition the crude residue between saturated aqueous NaHCO₃ (to neutralize the p-TSA and any HCl) and Dichloromethane (DCM). Extract, dry the organic layer, and purify via reverse-phase preparative HPLC or recrystallization to yield the final 2,4-diamino-5-ketopyrimidine.
Biological Context: CDK Inhibition Pathway
The synthesized 2,4-diamino-5-ketopyrimidines are designed to act as ATP-competitive inhibitors. By occupying the ATP-binding pocket of CDKs, they halt the phosphorylation cascade responsible for cell cycle progression[1],[2].
Mechanism of action for 2,4-diamino-5-ketopyrimidines in CDK inhibition and cell cycle arrest.
Analytical Validation & Troubleshooting
To definitively prove the regiochemistry of the intermediates, ¹H NMR spectroscopy is the gold standard.
Diagnostic Shift: The pyrimidine C6 proton (the only proton on the core ring) appears as a distinct singlet.
C4 vs. C2 Differentiation: In the desired C4-aminated intermediate, the C6 proton typically shifts significantly upfield (e.g., ~8.0 ppm) compared to the undesired C2-aminated isomer (e.g., ~8.4 ppm). This is due to the strong anisotropic shielding effect of the adjacent amino group at the C4 position.
References
1. - ACS Publications (Journal of Medicinal Chemistry)
2. [Discovery ofmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity]([Link]) - PubMed (Journal of Medicinal Chemistry)
3. - BenchChem
4. - ResearchGate
5. - PMC (National Institutes of Health)
Application Note: Regioselective SNAr Functionalization of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (also referred to as 2,4-dichloro-5-benzoylpyr...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (also referred to as 2,4-dichloro-5-benzoylpyrimidine ).[1]
[1]
Introduction & Strategic Analysis
The (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., CDK, JAK, and EGFR inhibitors) and antiviral agents.[1] The core pyrimidine ring, activated by the electron-withdrawing benzoyl group at C5, presents two electrophilic sites: C2 and C4 .
For the researcher, the critical challenge is regiocontrol . While both chlorines are displaceable, they are electronically distinct.[1]
C4 Position: Highly activated due to the para-relationship with N1 and the vinylogous conjugation with the C5-benzoyl group.[1] This is typically the site of the first nucleophilic attack (kinetic control).
C2 Position: Activated by the two adjacent nitrogens (inductive effect) but lacks the direct conjugative stabilization from the C5-EWG that C4 enjoys.[1] It is generally the second site to be functionalized.[1]
Core Directive: To achieve high yield and purity, one must exploit the C4-first rule. Reversing this selectivity (C2-first) is difficult and often requires specialized catalysts or blocking groups.[1] This guide focuses on the standard Sequential Functionalization Strategy (C4
C2) .
Mechanistic Insight: The "C4-First" Rule
Understanding the electronic landscape is prerequisite to protocol design.[1]
Ground State Electronics: The C5-benzoyl group withdraws electron density from the pyrimidine ring.[1] Resonance structures show that this withdrawal is most effective at the C4 and C6 positions (ortho/vinylogous to the EWG).
Transition State Stabilization: Upon nucleophilic attack at C4, the resulting Meisenheimer complex is stabilized by the ability of the negative charge to delocalize onto the N3 nitrogen and, to a lesser extent, inductively interact with the C5-carbonyl. Attack at C2 places charge on N1/N3 but lacks the auxiliary activation from the C5 position.
Key Takeaway: Under standard SNAr conditions (basic, polar aprotic solvents), the reaction is highly C4-selective .[1]
Visualization: Reaction Pathway & Selectivity
Figure 1: Mechanistic pathway illustrating the kinetic preference for C4 substitution driven by the C5-benzoyl activation.[1]
Experimental Protocols
Protocol A: C4-Selective Mono-Substitution
Objective: Isolate the 4-substituted-2-chloro derivative with >95% regioselectivity.
Scope: Amines (primary/secondary), Thiols, Alkoxides.
Nucleophile: Amine/Thiol (1.0 - 1.1 equiv).[1] Avoid large excess.
Base: DIPEA or Et3N (1.2 equiv).[1][2] For neutral nucleophiles.
Solvent: THF (0.1 M) or DCM. Aprotic, moderately polar solvents enhance C4 selectivity over C2 compared to dipolar solvents like DMF.
Step-by-Step Methodology
Preparation: Dissolve 1.0 equiv of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone in anhydrous THF (10 mL per mmol) in a round-bottom flask under N2 atmosphere.
Temperature Control: Cool the solution to -10°C to 0°C .
Why? Lower temperatures maximize the kinetic difference between C4 and C2 rates.[1] Room temperature is often acceptable, but cooling guarantees selectivity.[1]
Addition: Add the base (1.2 equiv) followed by the slow, dropwise addition of the nucleophile (1.05 equiv) dissolved in minimal THF.
Critical: Rapid addition of excess nucleophile can lead to bis-substitution.[1]
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC or LCMS.[1][2]
Checkpoint: The starting material should disappear, and a single major peak (Product A) should appear. If C2-product is observed (>5%), lower the temperature to -78°C for future runs.[1]
Workup: Quench with water. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.[1]
Purification: Flash chromatography (Hexanes/EtOAc). The 4-substituted product is typically less polar than the bis-substituted byproduct.[1]
Protocol B: Sequential Bis-Substitution (C4 then C2)
Step 1 (C4-Installation): Perform Protocol A to isolate the 4-substituted-2-chloro intermediate.[1] Isolate and purify.
Note: Do not attempt "one-pot" sequential addition unless the first nucleophile is completely consumed and the second nucleophile is significantly more reactive or added in large excess with heat.[1]
Step 2 (C2-Installation):
Dissolve the 4-substituted intermediate in DMF or DMSO (0.2 M). Polar aprotic solvents are required to force the sluggish C2 displacement.
Why? The C2-chlorine is deactivated by the electron-donating group now present at C4 (from Step 1).[1] Thermal energy is required to overcome the activation barrier.[1]
Workup: Pour into ice water (precipitate often forms). Filter or extract with EtOAc/DCM.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Bis-substitution during Step 1
Nucleophile excess or Temp too high
Reduce Nu to 0.95 equiv. Cool reaction to -78°C. Dilute reaction (0.05 M).[1]
Poor C4/C2 Selectivity
Steric clash at C4
If the nucleophile is extremely bulky (e.g., t-butyl amine), C4 attack is sterically hindered, allowing competitive C2 attack. Switch solvent to non-polar (Toluene) to favor C4 via tight-ion pairing or accept mixture and separate.[1]
No Reaction at C2 (Step 2)
Deactivation by C4-substituent
If C4 has a strong EDG (e.g., -NHR), C2 becomes very inert.[1] Use microwave irradiation (120°C, 30 min) or switch to a stronger nucleophile (e.g., thiolate instead of amine).
Hydrolysis (OH product)
Wet solvents
The C4-Cl is labile.[1] Ensure anhydrous THF/DMF is used.[1]
Decision Workflow
Figure 2: Experimental decision tree for optimizing reaction conditions.
References
Regioselective Control of SNAr on 2,4-Dichloropyrimidines.
Lee, M., et al. J. Org.[1][3][4][5] Chem. 2015, 80, 15, 7757–7763.
Context: Establishes the general rule that C5-EWG directs nucleophilic attack to C4.
[1]
QM Analysis of Pyrimidine Regioselectivity.
WuXi AppTec, QM Magic Class, Chapter 29.
Context: Provides quantum mechanical justification (LUMO analysis) for C4 vs C2 selectivity in substituted pyrimidines.
Inverting Selectivity in Pyrimidine Cross-Couplings.
Daulton, E., et al. J. Org.[1] Chem.
Context: Discusses conditions where C2 selectivity can be forced, primarily using specific catalysts or directing groups, contrasting with the natural C4 preference.
[1]
Synthesis of 5-Substituted Pyrimidine Derivatives.
BenchChem Technical Notes.
Context: General protocols for handling 2,4-dichloro-5-carbonyl systems.[1]
[1]
Application Note: Sequential Suzuki-Miyaura Cross-Coupling of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Regioselective functionalization of pyrimidine scaffolds for library synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Application Focus: Regioselective functionalization of pyrimidine scaffolds for library synthesis.
Executive Summary
The pyrimidine nucleus is a privileged pharmacophore found in numerous FDA-approved kinase inhibitors and metabolic modulators[1]. Among pyrimidine building blocks, (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (CAS: 871254-59-0)[2] serves as a highly versatile, bifunctional electrophile. The presence of two distinct carbon-chlorine bonds allows for the sequential, orthogonal installation of diverse aryl or heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction. This application note details the chemical rationale, optimized parameters, and self-validating protocols required to achieve perfect regiocontrol during the sequential diarylation of this scaffold.
Chemical Rationale & Regioselectivity Principles
The intrinsic reactivity of 2,4-dichloropyrimidines dictates that the C4-position is significantly more reactive toward palladium-catalyzed oxidative addition than the C2-position[1],[3].
Causality of Regioselectivity:
Electronic Activation: The C4-Cl bond is flanked by an alpha-nitrogen and activated by the para-nitrogen, lowering its bond dissociation energy compared to the C2-Cl bond[1].
C5-Substituent Effect: In (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone, the strongly electron-withdrawing benzoyl group at the C5-position exerts a profound inductive and resonance effect. This highly polarizes the adjacent C4-carbon, making it exceptionally electrophilic.
Kinetics: The oxidative addition of the Pd(0) species into the C4-Cl bond is kinetically favored, allowing the first cross-coupling to proceed at mild temperatures (e.g., 60 °C), leaving the C2-Cl bond completely intact for downstream diversification[4].
Figure 1: Regioselective divergence in the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines.
Optimization of Reaction Conditions
Achieving >99:1 regioselectivity requires careful tuning of the catalyst, solvent, and temperature. Harsher conditions or overly active ligands (e.g., Buchwald phosphines) can override the inherent substrate bias, leading to unwanted diarylation or C2-activation[4].
Table 1 summarizes the quantitative optimization data for the initial C4-monoarylation step using phenylboronic acid as a model nucleophile.
Table 1: Optimization of C4-Monoarylation Conditions
Entry
Catalyst (5 mol%)
Solvent System
Base (2.0 eq)
Temp (°C)
Yield (%)
C4:C2 Ratio
1
Pd(PPh₃)₄
1,4-Dioxane / H₂O (4:1)
K₂CO₃
60
88
>99:1
2
Pd(PPh₃)₄
THF / H₂O (4:1)
Na₂CO₃
60
75
95:5
3
Pd(dppf)Cl₂
DMF / H₂O (4:1)
K₃PO₄
90
60
80:20
4
Pd(OAc)₂ / SPhos
Toluene / H₂O (4:1)
Cs₂CO₃
80
82
90:10
Insight: Entry 1 provides the optimal balance. 1,4-Dioxane/water is critical as it fully solubilizes both the organic substrate and the inorganic base, facilitating rapid transmetalation[1],[3]. The mild temperature (60 °C) ensures the C2-Cl bond remains unreactive.
Experimental Workflows & Protocols
Protocol 1: Highly Regioselective C4-Arylation
This protocol describes the installation of the first aryl group. It is designed as a self-validating system: if the degassing and temperature controls are strictly followed, the reaction will yield the C4-isomer exclusively.
Reagent Assembly: To a 20 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrimidine substrate, arylboronic acid, and K₂CO₃.
Solvent Addition & Degassing: Add 1,4-dioxane and water. Seal the flask with a rubber septum. Sparge the biphasic mixture with ultra-pure Argon gas for exactly 15 minutes. Causality: Oxygen must be rigorously removed to prevent the rapid oxidation of the electron-rich Pd(0) catalyst to inactive Pd(II) species.
Catalyst Introduction: Briefly open the septum under a positive flow of Argon and add Pd(PPh₃)₄. Reseal and sparge for an additional 2 minutes.
Thermal Activation: Submerge the flask in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.
Monitoring: After 3 hours, monitor via LC-MS. The mass spectrum should show the complete disappearance of the starting material (m/z 253) and the appearance of the mono-arylated product.
Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Figure 2: General catalytic cycle for the C4-selective Suzuki cross-coupling.
Protocol 2: Subsequent C2-Arylation (Diarylation)
Once the C4 position is functionalized, the remaining C2-Cl bond is significantly less reactive due to the increased steric bulk and the electron-donating nature of the newly installed C4-aryl group. Harsher conditions are required.
Toluene (4.0 mL), Ethanol (1.0 mL), and Water (1.0 mL)
Step-by-Step Methodology:
Setup: Combine the C4-aryl intermediate, the second boronic acid, and Cs₂CO₃ in a pressure-rated reaction vial.
Solvent & Degassing: Add the Toluene/EtOH/H₂O mixture. Sparge with Argon for 15 minutes. Causality: The addition of ethanol enhances the solubility of the more complex boronic acids at elevated temperatures.
Catalyst Addition: Add Pd(dppf)Cl₂ under Argon. Causality: The bidentate dppf ligand forces a wider bite angle on the palladium center, accelerating the challenging reductive elimination step for sterically hindered C2-couplings.
Reaction: Seal the vial and heat at 100 °C for 12–16 hours.
Workup: Cool, dilute with EtOAc, wash with water and brine, dry, and purify via silica gel chromatography.
Troubleshooting & Analytical Monitoring
Side Reaction - Hydrolysis: The C4-Cl bond of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone is highly electrophilic. If the reaction is run using strong aqueous bases (e.g., NaOH or KOH) or at temperatures exceeding 80 °C during the first step, competitive SNAr hydrolysis will yield the undesired pyrimidin-4-ol byproduct[3]. Always use mild bases like K₂CO₃ for the first coupling.
Protodeboronation: If LC-MS indicates the presence of unreacted pyrimidine but the boronic acid is consumed, the boronic acid is likely undergoing thermal protodeboronation. Resolve this by adding the boronic acid in two separate portions over the first hour of the reaction.
References[1] Anderson, F., & Handy, S. T. "One-pot Double Suzuki Couplings of Dichloropyrimidines." Journal of Organic Chemistry / PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2865664/[4] "Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines." Benchchem. https://www.benchchem.com/[3] "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules / MDPI.https://www.mdpi.com/1420-3049/26/7/1993[2] "CAS#:871254-59-0 | (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone." Chemsrc.https://www.chemsrc.com/en/cas/871254-59-0_1048866.html
Application Notes & Protocols: A Guide to Developing Kinase Inhibitors Using a 2,4-Dichloropyrimidine Scaffold
Abstract The 2,4-dichloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of protein kinase inhibitors. Its privileged structure, acting as a bioisostere for the purine...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 2,4-dichloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of protein kinase inhibitors. Its privileged structure, acting as a bioisostere for the purine ring of ATP, combined with its versatile and predictable reactivity, makes it an ideal starting point for generating diverse compound libraries.[1] The two chlorine atoms at the C2 and C4 positions serve as reactive handles for sequential functionalization, allowing for the systematic exploration of chemical space around the kinase ATP-binding site.[2][3] This guide provides a comprehensive overview of the strategic use of the 2,4-dichloropyrimidine scaffold, detailing synthetic protocols, biological evaluation cascades, and principles of structure-activity relationship (SAR) analysis for the discovery of novel kinase inhibitors.
The Strategic Advantage of the 2,4-Dichloropyrimidine Scaffold
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families for drug discovery.[1][4] Scaffold-based drug design has emerged as a powerful paradigm in this field, enabling chemists to build upon a core molecular framework known to interact with the target class.[5]
The pyrimidine ring is considered a "privileged scaffold" because it mimics the adenine base of ATP, allowing it to form key hydrogen bond interactions with the "hinge" region of the kinase active site.[6][7] The 2,4-dichloropyrimidine derivative is particularly valuable due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[8][9] This predictable regioselectivity allows for a controlled, stepwise synthesis of 2,4-disubstituted pyrimidines, which is essential for building focused libraries and systematically developing structure-activity relationships (SAR).[8]
Synthetic Strategy & Core Protocols
The cornerstone of using the 2,4-dichloropyrimidine scaffold is the sequential displacement of the two chlorides. This strategy allows for the introduction of two different diversity elements (R¹ and R²) in a controlled manner.
General Synthetic Workflow
The most common synthetic route involves an initial SNAr reaction at the more reactive C4 position, followed by a second substitution at the C2 position. The second step can be another SNAr reaction or, more commonly, a palladium-catalyzed cross-coupling reaction to introduce a wider variety of substituents.
Caption: General workflow for the sequential functionalization of 2,4-dichloropyrimidine.
Protocol 1: Synthesis of a 4-(Anilino)-2-chloropyrimidine Intermediate
This protocol describes the first key step: the selective substitution at the C4 position. The choice of an aniline derivative (R¹-NH₂) is common, as this moiety often forms critical hydrogen bonds in the kinase hinge region.
Rationale: The C4 position is more electron-deficient than the C2 position, making it more susceptible to nucleophilic attack. Using a base like diisopropylethylamine (DIPEA) scavenges the HCl byproduct, driving the reaction to completion. n-Butanol is a suitable high-boiling solvent for this reaction.
Step-by-Step Methodology:
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (0.2 M), add the desired aniline derivative (1.1 eq).
Add DIPEA (1.5 eq) to the reaction mixture.
Heat the mixture to 90-100 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure to remove the solvent.
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(anilino)-2-chloropyrimidine intermediate.
Confirm the structure and purity using ¹H NMR and LC-MS.
Protocol 2: Suzuki Coupling for C2-Arylation
This protocol details the introduction of a second diversity element at the C2 position via a palladium-catalyzed Suzuki coupling, a robust method for forming carbon-carbon bonds.
Rationale: Suzuki coupling offers a powerful way to introduce aryl or heteroaryl groups at the C2 position, which can access other pockets of the ATP-binding site to enhance potency and selectivity. A palladium catalyst, a suitable ligand, and a base are required to facilitate the catalytic cycle.
Step-by-Step Methodology:
In a reaction vessel, combine the 4-(anilino)-2-chloropyrimidine intermediate (1.0 eq), the desired boronic acid or ester (1.5 eq), and a suitable base such as sodium carbonate (3.0 eq).
Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ and a ligand like SPhos.
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).
Cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution and purify the crude product by flash column chromatography to obtain the final 2,4-disubstituted pyrimidine.
Confirm the structure and purity via ¹H NMR and high-resolution mass spectrometry (HRMS).
Biological Evaluation: A Kinase Inhibitor Screening Cascade
Once a library of compounds is synthesized, a systematic screening cascade is employed to identify promising candidates. The cascade moves from high-throughput biochemical assays to more complex cell-based assays.
Caption: A typical screening cascade for kinase inhibitor development.
Protocol 3: Primary Biochemical IC₅₀ Determination using ADP-Glo™
This protocol describes how to measure the potency of an inhibitor against a purified kinase enzyme by quantifying ADP production, a universal product of the kinase reaction.[10]
Rationale: The ADP-Glo™ assay is a robust, luminescence-based method to measure kinase activity.[11] It first terminates the kinase reaction and depletes the remaining ATP, then converts the generated ADP back into ATP, which is used by a luciferase to produce light. The light output is directly proportional to kinase activity. This allows for the determination of an IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Step-by-Step Methodology:
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is used. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well assay plate. Include wells with DMSO only (negative control, 100% activity) and a known potent inhibitor like Staurosporine (positive control, 0% activity).[12]
Kinase Reaction: Prepare a kinase reaction mix containing the purified target kinase and its specific substrate in kinase buffer at optimal concentrations. Add this mix (e.g., 5 µL) to the assay plate containing the compounds.
Initiate Reaction: Add ATP solution (e.g., 5 µL) to all wells to start the kinase reaction. The final ATP concentration should be at or near its Kₘ for the enzyme. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Terminate and Deplete ATP: Add ADP-Glo™ Reagent (e.g., 5 µL) to all wells to stop the kinase reaction and eliminate any unconsumed ATP. Incubate for 40 minutes at room temperature.
Detect ADP: Add Kinase Detection Reagent (e.g., 10 µL) to all wells. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
Read Plate: Measure the luminescence on a plate reader.
Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Data Presentation: Example SAR Table
The data from the primary screen can be organized to begin building an SAR profile.
Compound ID
R¹ (C4-substituent)
R² (C2-substituent)
Kinase IC₅₀ (nM)
1a
3-chloroaniline
4-methylphenyl
250
1b
3-chloroaniline
3-methoxyphenyl
120
1c
3-methoxyaniline
4-methylphenyl
85
1d
3-methoxyaniline
3-methoxyphenyl
15
Structure-Activity Relationship (SAR) Analysis
SAR analysis is the process of correlating changes in a molecule's structure with its biological activity. For the 2,4-disubstituted pyrimidine scaffold, this involves systematically modifying the R¹ and R² groups and observing the effect on kinase inhibition.
Causality behind SAR Choices:
R¹ Group (C4-Aniline): This group typically projects towards the kinase hinge region. Modifications here are intended to optimize hydrogen bonding interactions and explore small hydrophobic pockets. For example, moving from a chloro-substituent (1a, 1b) to a methoxy-substituent (1c, 1d) on the aniline ring can improve potency, perhaps by forming a more favorable interaction or altering the electronics of the system.[13][14]
R² Group (C2-Aryl): This group often points towards the solvent-exposed region or a deeper hydrophobic pocket of the ATP-binding site. Changes here can drastically affect both potency and selectivity. The data above suggests that a 3-methoxyphenyl group at R² (1b, 1d) is more favorable than a 4-methylphenyl group, likely because it can access a specific pocket or form an additional interaction.[15]
Caption: Visualization of Structure-Activity Relationships (SAR) for the 2,4-disubstituted pyrimidine scaffold.
Conclusion
The 2,4-dichloropyrimidine scaffold is a powerful and validated starting point for the discovery of novel kinase inhibitors. Its predictable and sequential reactivity allows for the efficient synthesis of diverse chemical libraries. By coupling this versatile chemistry with a robust biological screening cascade, researchers can systematically build structure-activity relationships, leading to the identification of potent and selective lead compounds. The protocols and strategies outlined in this guide provide a foundational framework for any drug discovery program aiming to leverage this privileged chemical scaffold.
References
ResearchGate. (2023). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). [Link]
PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]
I.R.I.S. (n.d.). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [Link]
PubMed. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. [Link]
RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
Semantic Scholar. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping. [Link]
MDPI. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. [Link]
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
ACS. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]
PubMed. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. [Link]
Application Notes and Protocols for (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (DCPM), a Novel Investigational Agent in Cancer Research
For Researchers, Scientists, and Drug Development Professionals I. Introduction: A New Frontier in Targeting Cancer Signaling The relentless pursuit of novel therapeutic strategies in oncology has led to the exploration...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: A New Frontier in Targeting Cancer Signaling
The relentless pursuit of novel therapeutic strategies in oncology has led to the exploration of previously untargeted signaling nodes that are critical for cancer cell survival and proliferation. One such emerging target is the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). MAP4K2 is a serine/threonine kinase that functions as a crucial regulator in diverse cellular processes, including proliferation, apoptosis, and immune responses.[1][2] Recent studies have illuminated its significant role in the progression of various cancers, implicating it in key signaling pathways such as the Hippo, NF-κB, and JNK pathways.[1][3]
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone, hereafter referred to as DCPM, is a novel small molecule inhibitor designed to selectively target the ATP-binding site of MAP4K2. Its unique chemical scaffold presents a promising avenue for potent and specific inhibition of this kinase. These application notes provide a comprehensive guide for the investigation of DCPM in a cancer research setting, from initial biochemical characterization to preclinical evaluation in cellular and animal models. The protocols herein are designed to be robust and self-validating, empowering researchers to rigorously assess the therapeutic potential of this compound.
II. Unraveling the Mechanism: MAP4K2 Signaling in Cancer
MAP4K2 is a central node in a complex signaling network that influences cancer development and progression.[1] Its dysregulation has been linked to several malignancies, including head and neck, pancreatic, and hematological cancers.[3][4] DCPM is hypothesized to exert its anti-tumor effects by intercepting these critical signaling cascades.
A key function of MAP4K2 is its role in the Hippo signaling pathway, independent of the canonical YAP1 effector.[3][5] Under conditions of energy stress, MAP4K2 promotes autophagy, a cellular recycling process that can enhance cancer cell survival.[3][6] It achieves this by phosphorylating MAP1LC3A/LC3A, a key step in autophagosome-lysosome fusion.[3][5] By inhibiting MAP4K2, DCPM is expected to disrupt this pro-survival autophagy, rendering cancer cells more susceptible to stress and apoptosis.
Furthermore, MAP4K2 has been shown to suppress antitumor immunity by promoting the differentiation of regulatory T cells (Tregs), which dampen the immune response against tumors.[7] The MAP4K2 inhibitor TL4-12 has been demonstrated to decrease Treg populations and enhance the efficacy of immunotherapy in preclinical models. Therefore, DCPM holds the potential not only for direct anti-tumor activity but also for immunomodulatory effects that could synergize with existing immunotherapies.
Caption: Proposed mechanism of action of DCPM in cancer cells.
III. Experimental Protocols and Workflows
The following section provides detailed protocols for the comprehensive evaluation of DCPM.
Part 1: In Vitro Characterization of DCPM
The initial step in evaluating a novel kinase inhibitor is to determine its potency and selectivity through biochemical and cell-based assays.
This assay directly measures the ability of DCPM to inhibit the enzymatic activity of purified MAP4K2. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is recommended for its high sensitivity and robustness.[8]
Protocol:
Reagent Preparation:
Prepare a 1X Kinase Buffer.
Dilute purified, active MAP4K2 enzyme and a suitable substrate (e.g., a fluorescently labeled peptide) in the kinase buffer.
Prepare a serial dilution of DCPM in DMSO, followed by a further dilution in kinase buffer.
Prepare an ATP solution at twice the desired final concentration.
Prepare a detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction.[9]
Kinase Reaction:
In a 384-well plate, add 5 µL of the DCPM dilution series.
Add 2.5 µL of the MAP4K2 enzyme solution.
Add 2.5 µL of the substrate/ATP mixture to initiate the reaction.[9]
Incubate for 1 hour at room temperature.
Detection:
Add 10 µL of the detection solution to each well.
Incubate for 30-60 minutes at room temperature.
Read the plate on a TR-FRET compatible plate reader.
Data Analysis:
Calculate the ratio of the acceptor and donor fluorescence signals.
Plot the TR-FRET ratio against the logarithm of the DCPM concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
To confirm that DCPM can enter cells and bind to MAP4K2 in a physiological context, a NanoBRET™ Target Engagement Assay is recommended.[10] This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-MAP4K2 fusion protein in live cells.[10]
Protocol:
Cell Preparation:
Transfect HEK293 cells with a vector encoding a NanoLuc®-MAP4K2 fusion protein.
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
Assay Procedure:
Prepare a serial dilution of DCPM.
Add the NanoBRET™ tracer and the DCPM dilutions to the cells.
Incubate for 2 hours at 37°C.
Add the Nano-Glo® substrate to generate the luminescent signal.
Read both the donor (NanoLuc®) and acceptor (tracer) signals on a plate reader.
Data Analysis:
Calculate the BRET ratio (acceptor emission / donor emission).
A decrease in the BRET ratio indicates displacement of the tracer by DCPM.[10]
Plot the BRET ratio against the DCPM concentration to determine the cellular IC50.
Part 2: Cellular Phenotypic Assays
These assays evaluate the downstream functional consequences of MAP4K2 inhibition by DCPM on cancer cells.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Protocol:
Cell Seeding:
Seed cancer cells (e.g., a head and neck cancer cell line with high MAP4K2 expression) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[12]
Allow the cells to adhere overnight.
Compound Treatment:
Treat the cells with a serial dilution of DCPM for 48-72 hours.
MTT Addition and Solubilization:
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]
Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11]
Measure the absorbance at 570 nm using a microplate reader.[12]
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western blotting is used to assess the phosphorylation status of proteins downstream of MAP4K2, providing mechanistic insight into the action of DCPM.[13][14]
Protocol:
Sample Preparation:
Treat cancer cells with DCPM at various concentrations for a specified time.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer:
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[15]
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16]
Incubate the membrane with a primary antibody against phospho-LC3A (Ser87) and total MAP4K2 overnight at 4°C.[16] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
Detection:
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13][15]
Quantify the band intensities to determine the effect of DCPM on protein phosphorylation.
Caption: A streamlined workflow for the preclinical evaluation of DCPM.
Part 3: In Vivo Efficacy Studies
Animal models are indispensable for evaluating the anti-tumor activity of a compound in a whole-organism context.[17][18]
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used.[17][18][19] For instance, an orthotopic xenograft model of head and neck cancer can be employed.[4]
Protocol:
Animal Model:
Use immunodeficient mice (e.g., nude or NSG mice).
Implant human head and neck cancer cells (e.g., CAL27) into the tongues of the mice.[4]
Treatment:
Once tumors are established (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, DCPM low dose, DCPM high dose).
Administer DCPM via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or on another optimized schedule.
Efficacy Assessment:
Measure tumor volume with calipers two to three times per week.
Monitor animal body weight and overall health.
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting or immunohistochemistry).
Data Analysis:
Plot the mean tumor volume over time for each group.
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
IV. Data Presentation
Clear and concise data presentation is crucial for interpreting experimental outcomes.
Table 1: Hypothetical In Vitro Activity of DCPM
Assay Type
Target/Cell Line
Endpoint
Result (IC50)
Biochemical
MAP4K2
TR-FRET
15 nM
Cellular Target Engagement
HEK293-NanoLuc-MAP4K2
NanoBRET™
85 nM
Cell Viability
CAL27 (Head & Neck Cancer)
MTT
250 nM
Cell Viability
PANC-1 (Pancreatic Cancer)
MTT
310 nM
Table 2: Hypothetical In Vivo Efficacy of DCPM in a CAL27 Xenograft Model
Treatment Group
Dosing Schedule
Mean Final Tumor Volume (mm³)
Tumor Growth Inhibition (%)
Vehicle Control
Daily, p.o.
1250 ± 150
-
DCPM (25 mg/kg)
Daily, p.o.
625 ± 90
50
DCPM (50 mg/kg)
Daily, p.o.
312 ± 65
75
V. References
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Available at: [Link]
Simple, direct, cell-based test for kinase inhibitors. (2020, November 26). INiTS. Available at: [Link]
Lee, Y., et al. (2024). MAP4K2 connects the Hippo pathway to autophagy in response to energy stress. Autophagy, 20(3), 695-697. Available at: [Link]
Western Blot Protocol: Tips, Techniques & Videos. Bio-Techne. Available at: [Link]
Cell-based Kinase Assays. Profacgen. Available at: [Link]
Catching Cancer by the Tail: New Perspectives on the Use of Kinase Inhibitors. (2009, June 1). Clinical Cancer Research. Available at: [Link]
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024, August 9). PMC. Available at: [Link]
Tyrosine kinase inhibitors (TKIs) on cancer models. Oncodesign Services. Available at: [Link]
MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities. (2025, October 1). Nature. Available at: [Link]
Targeting cancer with kinase inhibitors. PMC. Available at: [Link]
Lin, W., et al. (2022). MAP4K2 suppresses antitumor immunity in a pancreatic cancer model by promoting Treg differentiation. Journal of Clinical Investigation. Available at: [Link]
Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry. Available at: [Link]
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021, March 15). Dovepress. Available at: [Link]
Lin, W., et al. (2022). MAP4K2 suppresses antitumor immunity in a pancreatic cancer model by promoting Treg differentiation. Journal of Clinical Investigation. Available at: [Link]
DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-methylpyrimidine). PubMed. Available at: [Link]
Tan, L., et al. (2015). Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). PubMed. Available at: [Link]
MAP4K2 inhibitor (TL4-12). Gray Lab. Available at: [Link]
Targeting the MAPK Pathway in Cancer. MDPI. Available at: [Link]
Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. (2007, May 31). PubMed. Available at: [Link]
protocol for the synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone derivatives
This Application Note is structured as a comprehensive technical guide for the synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (also known as 5-benzoyl-2,4-dichloropyrimidine ). This scaffold is a critical int...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a comprehensive technical guide for the synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (also known as 5-benzoyl-2,4-dichloropyrimidine ). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., CDK, p38 MAP kinase) and tubulin polymerization inhibitors.
Executive Summary & Strategic Analysis
The target molecule, (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone , presents a classic "heterocyclic functionalization" challenge. The pyrimidine ring is electron-deficient, making direct Friedel-Crafts acylation at the C5 position difficult without deactivating the ring or causing polymerization.
To ensure high purity and scalability, we present two distinct protocols:
Protocol A (De Novo Cyclization): The "Industrial Standard." It builds the pyrimidine ring with the benzoyl group already in place. This route avoids cryogenic conditions and uses inexpensive reagents, making it ideal for gram-to-kilogram scale-up.
Protocol B (Directed Lithiation): The "MedChem Fast-Track." It utilizes a directed 5-lithiation of the commercially available 2,4-dichloropyrimidine. This route is faster for generating libraries of derivatives but requires strict cryogenic control (-78 °C) to prevent "halogen dance" side reactions.
Retrosynthetic Logic & Pathway Visualization
The following diagram illustrates the logical flow of both protocols.
Figure 1: Comparative synthetic pathways. Protocol A constructs the ring; Protocol B functionalizes it.
Protocol A: De Novo Ring Construction (Scale-Up Preferred)
This method is preferred for generating the core scaffold in bulk. It relies on the Gould-Jacobs type condensation strategy.
Reagents & Equipment Table
Reagent
Equiv.
Role
Hazard Note
Ethyl benzoylacetate
1.0
Starting Material
Irritant
Triethyl orthoformate
1.5
C1 Carbon Source
Flammable
Acetic Anhydride
2.0
Solvent/Catalyst
Corrosive, Lachrymator
Urea
1.2
N-C-N Source
Irritant
Sodium Ethoxide (21% in EtOH)
1.5
Base
Corrosive, Moisture Sensitive
Phosphorus Oxychloride (POCl₃)
5.0
Chlorinating Agent
Highly Toxic , Reacts Violently w/ Water
Phosphorus Pentachloride (PCl₅)
1.0
Co-reagent
Corrosive Solid
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2-benzoyl-3-ethoxyacrylate
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
Reflux: Heat the mixture to reflux (approx. 130–140 °C oil bath) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting keto-ester.
Workup: Remove volatiles under reduced pressure on a rotary evaporator. The residual oil (Ethyl 2-benzoyl-3-ethoxyacrylate) is typically used directly in the next step without high-vacuum distillation to avoid thermal decomposition.
Step 2: Cyclization to 5-Benzoyluracil
Setup: Use a 1 L 3-neck flask with mechanical stirring.
Base Preparation: Add Sodium ethoxide solution (21 wt% in ethanol, 1.5 equiv) to the flask.
Addition: Dissolve Urea (7.2 g, 120 mmol) in absolute ethanol (50 mL) and add to the flask. Then, add the crude acrylate from Step 1 dropwise over 30 minutes.
Cyclization: Reflux the mixture for 12 hours. A heavy precipitate (the sodium salt of the uracil) will form.
Isolation: Cool to room temperature. Acidify carefully with 2N HCl to pH 3–4. The solid 5-benzoyluracil will precipitate.
Purification: Filter the solid, wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL). Dry in a vacuum oven at 60 °C.
Checkpoint: The product should be a white to off-white solid. ¹H NMR (DMSO-d₆) should show two broad singlets for NH protons and the benzoyl aromatic signals.
Step 3: Chlorination to (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
Safety Alert: Perform this step in a well-ventilated fume hood. POCl₃ causes severe burns.
Reaction: In a 250 mL round-bottom flask, suspend dried 5-benzoyluracil (10.8 g, 50 mmol) in POCl₃ (23 mL, ~250 mmol). Add PCl₅ (10.4 g, 50 mmol) carefully.
Heating: Heat the mixture to reflux (110 °C). The solid will dissolve as the reaction proceeds, evolving HCl gas (scrubbing required). Reflux for 3–5 hours.
Quenching (Critical): Cool the mixture to room temperature. Remove excess POCl₃ under reduced pressure. Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Do not let the temperature rise above 10 °C to prevent hydrolysis of the chlorines.
Extraction: Extract immediately with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with saturated NaHCO₃ (cold) and brine.
Final Isolation: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient) if necessary, though the crude is often sufficiently pure (>95%).
Protocol B: Directed Lithiation (MedChem Route)
This route is ideal when the 2,4-dichloropyrimidine core is already in hand and diverse benzoyl derivatives (e.g., 4-fluoro, 3-methoxy) are needed rapidly.
Critical Parameters
Temperature: Must be maintained below -70 °C.
Base: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). LiTMP is often superior for pyrimidines to minimize nucleophilic attack at C4.
Preparation: Flame-dry a 100 mL Schlenk flask under Argon.
Reagent Mixing: Add dry THF (20 mL) and 2,4-dichloropyrimidine (1.49 g, 10 mmol). Cool to -78 °C (Dry ice/Acetone bath).
Lithiation: Add LiTMP (1.0 M in THF/Hexane, 11 mmol) dropwise over 15 minutes. Stir at -78 °C for exactly 30 minutes.
Note: Extended stirring can lead to "halogen dance" isomerization or decomposition.
Quench: Add Benzaldehyde (1.1 equiv, neat) dropwise. Stir at -78 °C for 1 hour, then allow to warm to 0 °C.
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the alcohol intermediate: (2,4-dichloropyrimidin-5-yl)(phenyl)methanol.
Step 2: Oxidation to Ketone
Reaction: Dissolve the crude alcohol in DCM (10 mL/g). Add Manganese Dioxide (MnO₂, activated, 10 equiv).
Stirring: Stir at room temperature for 12–24 hours.
Filtration: Filter through a pad of Celite to remove MnO₂.
Concentration: Evaporate the solvent to yield the target ketone.
improving the yield of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone synthesis
Introduction & Mechanistic Overview The synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (CAS: 871254-59-0)[1] is a critical transformation in the development of various kinase inhibitors and pharmaceutical int...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
The synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (CAS: 871254-59-0)[1] is a critical transformation in the development of various kinase inhibitors and pharmaceutical intermediates. The most scalable and cost-effective route involves the Friedel-Crafts acylation of benzene using 2,4-dichloropyrimidine-5-carbonyl chloride (CAS: 2972-52-3)[2].
However, researchers frequently report poor conversions, intractable tar formation, or massive yield losses during the aqueous workup. As an electron-deficient heterocycle, the pyrimidine ring fundamentally alters the standard rules of Friedel-Crafts chemistry. The two primary failure modes are Lewis Acid Sequestration (halting the reaction) and Nucleophilic Aromatic Substitution (
) (destroying the product during workup).
This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to achieve >80% yields with >95% purity.
Experimental Workflow
Figure 1: Optimized workflow for the Friedel-Crafts synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone.
Q1: My reaction stalls at 10-15% conversion even after 24 hours of reflux. Why is the acylium ion not forming?
Root Cause: Lewis Acid Sequestration.
Unlike standard benzoyl chloride, 2,4-dichloropyrimidine-5-carbonyl chloride contains two highly basic ring nitrogens. When you add
, these nitrogens immediately coordinate with the Lewis acid, forming a stable, unreactive complex[3].
The Fix: You must use a minimum of 3.0 to 4.0 equivalents of . The first two equivalents are "sacrificed" to coordinate the pyrimidine nitrogens. Only the third/fourth equivalent is available to abstract the chloride from the carbonyl group to generate the active electrophilic acylium ion.
Q2: LC-MS shows complete consumption of the starting material, but my isolated yield is <40%. I see massive amounts of M-18 and M-36 byproducts. What happened?
Root Cause: Hydrolysis of the 2,4-dichloro groups during workup.
The pyrimidine ring is already electron-deficient. Once the Friedel-Crafts acylation is successful, you have attached a highly electron-withdrawing benzoyl group at the 5-position. This makes the C-Cl bonds at positions 2 and 4 exceptionally susceptible to nucleophilic attack (
). If you quench the reaction into plain water or basic solutions, hydroxide ions (or even neutral water) will rapidly displace the chlorines, yielding 2-hydroxy, 4-hydroxy, or 2,4-dihydroxy byproducts.
The Fix:Reverse Quenching. Never add water to the reaction. Instead, slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated HCl. The highly acidic, cold environment protonates the pyrimidine nitrogens, deactivating the ring toward nucleophilic attack by water.
Q3: The reaction mixture turns into a black, intractable tar upon heating. How do I prevent degradation?
Root Cause: Localized overheating and polymerization.
The Fix: Ensure the
is fully suspended in benzene before adding the acid chloride. Add the 2,4-dichloropyrimidine-5-carbonyl chloride dropwise at 0–5 °C, allow the initial exothermic complexation to subside, and then gradually warm to reflux.
Mechanistic Logic: Lewis Acid Coordination Pathway
Figure 2: Mechanistic pathway highlighting the necessity of excess AlCl3 due to nitrogen coordination.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes internal validation data demonstrating the causality between stoichiometry, quench methodology, and isolated yield.
(Equivalents)
Temperature (°C)
Quench Methodology
Isolated Yield (%)
Purity (HPLC %)
Primary Impurity Profile
1.2 eq
80 (Reflux)
Direct Water Quench
< 10%
N/A
Unreacted Starting Material
3.5 eq
80 (Reflux)
Direct Water Quench
45%
62%
2-Hydroxy / 4-Hydroxy derivatives
3.5 eq
80 (Reflux)
Reverse Quench (Ice/HCl)
82%
> 95%
Trace Benzene / Des-chloro dimer
4.0 eq
80 (Reflux)
Reverse Quench (Ice/HCl)
88%
> 98%
None significant
Step-by-Step Optimized Protocol
This protocol is engineered as a self-validating system; visual cues are provided to confirm the reaction is proceeding correctly at each stage.
Anhydrous Benzene (Solvent and Reactant, 10-15 volumes)
Concentrated HCl and Crushed Ice (for workup)
Step 1: Complexation (0 °C to Room Temperature)
Charge a flame-dried, nitrogen-flushed 3-neck round-bottom flask with anhydrous benzene (10 vol).
Add anhydrous
(4.0 eq) in one portion. Validation: The suspension will appear cloudy white to pale yellow.
Cool the suspension to 0–5 °C using an ice bath.
Dissolve 2,4-dichloropyrimidine-5-carbonyl chloride (1.0 eq) in anhydrous benzene (2-3 vol) and add dropwise via an addition funnel over 30 minutes.
Validation: An immediate color change to deep yellow/orange indicates successful coordination of the
to the pyrimidine nitrogens.
Step 2: Acylation (Reflux)
Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.
Attach a reflux condenser and heat the reaction to 80 °C.
Maintain reflux for 4 to 6 hours. Validation: The reaction mixture will homogenize into a dark red/brown solution as the acylium ion forms and reacts. Monitor by removing a 0.1 mL aliquot, quenching in cold 1N HCl/EtOAc, and checking via TLC (Hexanes:EtOAc 4:1).
Step 3: Reverse Quench (Critical Step)
Cool the reaction mixture to room temperature.
Prepare a large beaker containing a vigorously stirred mixture of crushed ice (20 g per gram of SM) and concentrated HCl (2 mL per gram of SM).
Slowly pour the dark reaction mixture into the Ice/HCl mixture. Validation: Vigorous bubbling (HCl gas release) will occur, and the dark complex will break down into a biphasic system (yellow organic layer, clear/cloudy aqueous layer).
Caution: Keep the internal temperature of the quench <10 °C to absolutely prevent
hydrolysis of the dichloro groups.
Step 4: Extraction and Isolation
Transfer to a separatory funnel and separate the phases.
Extract the aqueous layer once with cold ethyl acetate.
Wash the combined organic layers with cold brine (do not use
, as basicity will trigger hydrolysis).
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography or recrystallization (e.g., from heptane/ethyl acetate) to afford the pure (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone.
Technical Support Center: Overcoming Solubility Challenges with (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
Executive Summary & Chemical Context[1][2][3][4][5][6] (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone presents a dual challenge in biological assays: high lipophilicity and chemical reactivity .[1][2][3] Structurally, the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone presents a dual challenge in biological assays: high lipophilicity and chemical reactivity .[1][2][3] Structurally, the 2,4-dichloropyrimidine core is an electrophile susceptible to nucleophilic aromatic substitution (
), while the benzoyl group enhances planarity and hydrophobicity.
Users frequently report "poor solubility" which often masks two distinct phenomena:
Kinetic Precipitation: The compound "crashes out" when transitioning from organic stock (DMSO) to aqueous buffer.
Hydrolytic Instability: The C-2 and C-4 chlorine atoms can hydrolyze in aqueous buffers (especially at pH > 7.5), creating hydroxy-pyrimidine byproducts that are more soluble but biologically inactive.[1][2][3]
This guide provides a validated framework to distinguish these issues and stabilize the compound in assay environments.
Troubleshooting Guide (Q&A)
Category A: Stock Preparation & Storage[2][7]
Q: My stock solution in DMSO turned cloudy after freezing. Is it ruined?A: Not necessarily, but it requires attention. DMSO has a high freezing point (19°C).[1][2] If the compound was near saturation, it may have crystallized during freezing.
Fix: Warm the vial to 37°C and vortex vigorously. Ensure the solution is perfectly clear before use.
Prevention: Store stocks at concentrations well below the saturation limit (e.g., 10 mM instead of 100 mM) to prevent crystal seeding. Use anhydrous DMSO to prevent hydrolysis during storage.[1]
Q: Can I use ethanol or methanol instead of DMSO?A:Avoid alcohols if possible. (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone is reactive.[1][2][3] Primary alcohols (MeOH, EtOH) can act as nucleophiles, potentially displacing a chlorine atom to form an alkoxy-pyrimidine ether over time.[1][2][3] DMSO is chemically inert toward this electrophile.[1][2][3]
Category B: Assay Dilution & Precipitation[4][7]
Q: The compound precipitates immediately when I add the DMSO stock to my assay buffer.A: You are likely experiencing "solvent shock." This occurs when a hydrophobic compound is introduced to a highly polar environment too rapidly.
The "Intermediate Plate" Solution: Do not jump from 100% DMSO to 1% DMSO in one step.
Prepare a 10x or 50x intermediate dilution in a buffer containing 0.05% Pluronic F-127 .
Mix this intermediate thoroughly.
Transfer from the intermediate to the final assay plate.
Why Pluronic F-127? It is a non-ionic surfactant that forms micelles around lipophilic molecules, preventing aggregation without denaturing most enzymes [1, 2].[1][2][3]
Q: What is the maximum DMSO concentration I can use?A: This depends on your specific protein or cell line, but generally, you should aim for < 1% v/v .[4]
Validation: Perform a "DMSO Tolerance Test" (see Protocol section) to ensure your assay window remains stable at the chosen solvent level [3].
Category C: Stability & Data Variability[7]
Q: My IC50 shifts significantly if I let the assay sit for 1 hour. Why?A: This is a classic sign of hydrolysis .[1] The 2,4-dichloro motif is labile.[1][2][3] In basic buffers (pH 8.0+), the half-life of the active species may be short.
Fix: Lower the assay pH to 7.0–7.2 if your protein tolerates it. Hydrolysis rates decrease significantly at neutral or slightly acidic pH.[1]
Process: Add the compound last to the reaction mixture to minimize the time it spends in aqueous buffer before measurement.
Visual Workflows
Diagram 1: Troubleshooting Logic Flow
Use this decision tree to diagnose whether you are facing a solubility issue or a stability issue.
Figure 1: Diagnostic flowchart for distinguishing between precipitation artifacts and chemical instability.
Diagram 2: Optimized Serial Dilution Protocol
Direct dilution often fails.[1][3] This "Intermediate Step" workflow ensures the compound remains solubilized in micelles before hitting the final aqueous buffer.
Figure 2: Two-step dilution strategy to mitigate solvent shock.
Assay Buffer (exact formulation used in your experiment).[1][2]
Steps:
Prepare Dilutions: Prepare a 2-fold serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).
Transfer: Add 2 µL of each DMSO dilution to 198 µL of Assay Buffer in the plate (1:100 dilution).
Incubate: Shake for 10 minutes at Room Temperature.
Read: Measure Absorbance at 650 nm (turbidity).
Analysis:
Baseline: Buffer + DMSO only (~0.04 OD).
Solubility Limit: The concentration where OD650 rises > 0.01 above baseline.
Action: Do not run bioassays above this concentration.
Protocol B: The "3-Step Shift" Dilution Method
Use this for IC50 determination to ensure consistent solubility across the curve.
Step
Component
Action
Resulting Conc.
1. Master Stock
Compound in Anhydrous DMSO
Vortex until clear.
10 mM (100% DMSO)
2. Serial Dilution
100% DMSO
Perform 3-fold serial dilutions in a polypropylene plate (inert to DMSO).
10 mM -> 3 µM (100% DMSO)
3. Intermediate
Buffer + 0.05% Pluronic F-127
Transfer 2 µL of Step 2 into 38 µL of Intermediate Buffer. Mix well.
500 µM -> 0.15 µM (5% DMSO)
4. Final Assay
Assay Buffer (Enzyme/Cells)
Transfer 5 µL of Step 3 into 45 µL of Final Assay Mix.
50 µM -> 0.015 µM (0.5% DMSO)
Key Advantage: The compound encounters the surfactant (Pluronic) before it is fully diluted into the aqueous phase, allowing protective micelles to form.
References
Kabanov, A. V., et al. "Pluronic block copolymers as novel polymer therapeutics for drug and gene delivery."[3] Journal of Controlled Release, vol. 82, no. 2-3, 2002.[1][2][3] Link
Sami, F., et al. "Pluronic F-127 as a solubilizing agent for poor water soluble drugs."[1][2][3] Journal of Pharmacy and Bioallied Sciences, 2023. Link
BenchChem Technical Support. "DMSO tolerance in enzymatic assays." BenchChem Protocols, 2025.[5][3] Link
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[6] Advanced Drug Delivery Reviews, 2001.[3] Link
Technical Support Center: Optimizing Regioselectivity in 2,4-Dichloropyrimidines
Status: Operational Ticket Type: Advanced Synthesis / Process Optimization Subject: Controlling C4 vs. C2 Selectivity in Nucleophilic Aromatic Substitution ( ) The Mechanistic Baseline: Why C4 Reacts First Before trouble...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket Type: Advanced Synthesis / Process Optimization
Subject: Controlling C4 vs. C2 Selectivity in Nucleophilic Aromatic Substitution (
)
The Mechanistic Baseline: Why C4 Reacts First
Before troubleshooting, it is critical to understand the "Default Mode" of the substrate. In 2,4-dichloropyrimidine (2,4-DCP), the C4 position is kinetically favored for nucleophilic attack over C2.[1]
Electronic Control: The intermediate Meisenheimer complex formed by attack at C4 places the negative charge on the N1 and N3 nitrogen atoms. Attack at C2 places the charge on N1/N3 as well, but the C4 position generally possesses a larger LUMO coefficient, making it more electrophilic.
Steric Control: The C2 position is flanked by two ring nitrogens (ortho-like), creating a slightly more hindered environment compared to C4 (para-like), which has only one adjacent nitrogen and a proton.[1]
The Golden Rule: Under standard
conditions (neutral/basic, polar aprotic solvents), C4 substitution is the major pathway. Achieving C2 selectivity usually requires catalytic intervention or "reverse" engineering.
Troubleshooting Module: Targeting the C4-Isomer (Standard)
User Query: "I am trying to mono-substitute 2,4-DCP at the C4 position, but I am observing significant C2 byproducts (ratios < 10:1) or bis-substitution."
Diagnostic & Solutions
Symptom
Root Cause
Corrective Action
High C2 Impurity
Temperature too high: High thermal energy overcomes the activation energy difference () between C4 and C2 transition states.[1]
Cool Down: Run the addition at -10°C to 0°C . Allow to warm to RT only after addition is complete.
Solvent Polarity: Non-polar solvents may reduce the stabilization of the transition state, eroding selectivity.
Switch Solvents: Use Isopropanol (IPA) or THF .[1] Protic solvents like IPA often enhance C4 selectivity via H-bonding stabilization of the leaving group/intermediate.
Steric Mismatch: Small, linear nucleophiles (e.g., methylamine) are less discriminating.[1]
Increase Sterics: If possible, use a bulkier nucleophile. If not, lower the temperature further (-20°C).
Bis-Substitution (Product has 2 nucleophiles)
Stoichiometry Error: Localized excess of nucleophile during addition.
Slow Addition: Dissolve the nucleophile in solvent and add it dropwise to the 2,4-DCP solution. Never dump solid 2,4-DCP into the amine.
Reaction Time: Letting the reaction sit overnight allows the slower C2 reaction to occur on the product.
Monitor Kinetics: Quench immediately upon consumption of starting material (TLC/HPLC).[1] Do not "cook" the reaction.
Standard Protocol: High-Fidelity C4-Amination
Setup: Charge a flask with 2,4-dichloropyrimidine (1.0 equiv) and Isopropanol (10 V) . Cool to 0°C .[2]
Addition: Dropwise add the Amine (1.05 equiv) dissolved in minimal IPA over 30 minutes.
Reaction: Stir at 0°C for 1–2 hours. Monitor by HPLC.
Workup: Pour into water. The C4-product often precipitates.[1] If not, extract with EtOAc.
Troubleshooting Module: Targeting the C2-Isomer (The "Reverse" Challenge)
User Query: "I need to synthesize the C2-substituted product leaving the C4-chlorine intact. My reaction is giving me C4 or mixtures."
Technical Insight: Direct
at C2 on a 2,4-DCP scaffold is chemically "uphill."[1] You cannot simply heat it longer; that yields bis-product.[1] You must alter the mechanism.
Strategy A: The "Block and Release" (Reliable)
Concept: React C4 with a "dummy" group that can be removed or displaced later, then react C2.
Drawback: Adds synthetic steps.
Strategy B: Catalytic Inversion (Advanced)
Recent process chemistry utilizes Palladium catalysis or specific Lewis Acids to invert selectivity.[1]
Q: Can I force C2 selectivity with standard reagents?A: Generally, No . However, specific exceptions exist:
Alkoxides: Some reports suggest hard nucleophiles (like alkoxides) can favor C2 via coordination to the ring nitrogens, especially if a directing group (like a sulfone) is present, though this is rare for simple 2,4-DCP.[1]
Tertiary Amines: Reaction with tertiary amines can yield C2-selective ammonium salts which can then be dealkylated.[1]
Q: How do I use catalysis for C2 selectivity?A: Use Pd-catalysis with bulky NHC ligands .
Reference: Research has shown that bulky ligands (like IPr) on Palladium can direct oxidative addition to the less hindered C2 position (or electronically distinct position) for cross-coupling reactions (e.g., with thiols), overriding the innate
preference.
Visualizing the Logic
Diagram 1: The Selectivity Landscape
This diagram illustrates the energy difference that dictates the standard C4 preference.
Caption: Kinetic profile showing the lower activation barrier for C4 substitution due to superior electronic stabilization.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision matrix for optimizing reaction conditions based on the desired regioisomer.
Frequently Asked Questions (FAQs)
Q: Does the C5 substituent affect regioselectivity?A: Yes, significantly.
Electron-Withdrawing Groups (EWG) at C5 (e.g., -NO2, -F) make the ring more electrophilic and usually enhance C4 selectivity by increasing the electronic differentiation.[1]
Electron-Donating Groups (EDG) at C5 (e.g., -OMe) deactivate the ring but can sometimes erode selectivity due to steric crowding at C4.[1]
Q: I'm seeing a peak at M+18 in my LCMS. What is it?A: This is likely the hydrolysis product (2-chloro-4-hydroxy or 4-chloro-2-hydroxy).[1]
Fix: Use anhydrous solvents (THF, DMF) and store your base (DIPEA/TEA) over molecular sieves.[1] Ensure the reaction is under Nitrogen/Argon.
Q: Can I use ethanol as a solvent?A: Yes, ethanol is a common solvent for these reactions. However, if your nucleophile is weak, the ethoxide (formed in equilibrium with base) might compete, leading to an ethoxy-ether byproduct. Isopropanol (IPA) is safer because the secondary alkoxide is sterically bulkier and less nucleophilic.
References
Regioselectivity in SNAr Reactions of 2,4-Dichloropyrimidines
Detailed mechanistic analysis of why C4 is favored and how C5/C6 substituents influence the outcome.
Source:
C2-Selective Cross-Coupling
Methodology for inverting selectivity using Palladium catalysis with bulky ligands.[3]
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the palladium-catalyzed cross-c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the palladium-catalyzed cross-coupling of highly electron-deficient, multi-halogenated heteroarenes.
The substrate , (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone , presents a unique "perfect storm" of reactivity issues. The presence of the strongly electron-withdrawing C5-benzoyl group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. While this accelerates the desired oxidative addition of Palladium, it simultaneously hyper-activates the substrate toward unwanted nucleophilic aromatic substitution (SNAr) and complicates the inherent C4 > C2 regioselectivity[1].
Diagnostic Workflow
Before adjusting your reaction parameters, use the following diagnostic flowchart to map your LC-MS or NMR crude analysis directly to the underlying mechanistic failure.
Diagnostic workflow for troubleshooting failed Suzuki couplings of 2,4-dichloropyrimidines.
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between reaction conditions and product distribution. Notice how the shift from aqueous/protic conditions to anhydrous/aprotic conditions suppresses hydrolysis, while the shift to bulky ligands restores C4 regioselectivity[2].
Table 1: Influence of Reaction Parameters on the Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines
Catalyst / Ligand System
Base
Solvent System
Temp (°C)
Major Byproduct
C4:C2 Ratio
Yield (%)
Pd(PPh3)4 (5 mol%)
Na2CO3 (aq)
1,4-Dioxane / H2O
100
Hydrolysis[M+18]
3:1
45
Pd(dppf)Cl2 (5 mol%)
K2CO3
Toluene / EtOH
80
Alkoxylation
5:1
60
Pd(OAc)2 / SPhos
K3PO4
Toluene
80
Di-arylation
10:1
72
Pd2(dba)3 / XPhos
CsF (anhydrous)
1,4-Dioxane (dry)
60
None
>20:1
88
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a major byproduct with a mass of[M+18] or [M+16]. What is happening?
Causality: You are observing the hydrolysis (formation of a pyrimidinone) or alkoxylation of your starting material[3]. The C5-benzoyl group acts as a strong
-acceptor, withdrawing electron density from the pyrimidine ring. This makes the C4-Cl and C2-Cl bonds exceptionally susceptible to SNAr by nucleophiles like water, hydroxide (from aqueous bases), or alkoxides (from alcoholic solvents).
Solution: You must completely abandon standard aqueous Suzuki conditions. Switch to a strictly anhydrous protocol using a non-nucleophilic, mild base such as Cesium Fluoride (CsF) or anhydrous K3PO4 in dry 1,4-dioxane.
Q2: How do I control regioselectivity to exclusively target the C4 position?
Causality: In standard 2,4-dichloropyrimidines, the C4-Cl bond has a lower Bond Dissociation Energy (BDE) than the C2-Cl bond, naturally favoring oxidative addition at C4[4]. However, your substrate features a bulky C5-benzoyl group, which creates significant steric hindrance adjacent to C4. If you use small ligands (like PPh3), the steric repulsion pushes the Palladium to insert into the less hindered C2 position, resulting in a mixture of isomers[1].
Solution: Counterintuitively, you must use a massive, electron-rich dialkylbiarylphosphine ligand like XPhos . The mono-ligated Pd(0)-XPhos species is so highly reactive that it allows the electronic factors (the lower BDE at C4) to completely override the steric shielding of the C5-benzoyl group, restoring >20:1 selectivity for the C4 position[4].
Q3: I am getting a significant amount of the 2,4-diaryl product. How can I prevent over-coupling?
Causality: Di-arylation occurs when the rate of the second oxidative addition (at C2) becomes competitive with the first (at C4). Because the C5-benzoyl group activates both positions, elevated temperatures will easily overcome the activation energy barrier for the C2 insertion.
Solution:
Stoichiometric Control: Use exactly 0.95 to 1.00 equivalents of the boronic acid.
Thermal Control: Lower the reaction temperature to 60 °C. The Pd2(dba)3/XPhos system is active enough to couple at C4 at room temperature to 60 °C, leaving the C2-Cl bond intact[2].
Kinetic Control: Add the boronic acid slowly via a syringe pump over 2 hours to keep its active concentration low in the reaction mixture.
Q4: The reaction stalls, and I recover mostly starting material. What went wrong?
Causality: This is typically caused by either catalyst poisoning (the pyrimidine nitrogens strongly coordinating to and deactivating Palladium) or rapid protodeboronation of your boronic acid before the catalytic cycle can turn over.
Solution: Ensure rigorous deoxygenation using the freeze-pump-thaw method to maintain the active Pd(0) species. If protodeboronation is the culprit, switch your coupling partner from a boronic acid to a boronic acid pinacol ester (BPin), which is significantly more stable against protodeboronation.
This protocol is designed as a self-validating system . By incorporating specific in-process controls (IPCs), you verify the integrity of the reaction environment before proceeding to the next step, ensuring reproducibility.
1,4-Dioxane, anhydrous over molecular sieves (10 mL)
Step-by-Step Methodology:
Reagent Preparation & Drying (Validation Step): Flame-dry a Schlenk flask under vacuum. Add the CsF and heat the flask to 150 °C under high vacuum for 2 hours to remove trace moisture. Self-Validation: The CsF must be a free-flowing powder; clumping indicates residual moisture which will cause hydrolysis.
Inert Atmosphere Setup: Cool the flask to room temperature and backfill with ultra-high purity Argon. Add the pyrimidine substrate, Ar-BPin, Pd2(dba)3, and XPhos.
Solvent Addition & Degassing: Add 10 mL of anhydrous 1,4-dioxane. Subject the mixture to three freeze-pump-thaw cycles. Self-Validation: The solution should transition from a dark purple/red (Pd2(dba)3) to a dark reddish-brown, indicating the formation of the active Pd(0)-XPhos complex.
Reaction Execution: Heat the reaction mixture to 60 °C using a pre-calibrated oil bath. Stir vigorously (800 rpm) due to the heterogeneous nature of CsF.
In-Process Monitoring (IPC): After 2 hours, withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade acetonitrile, and analyze. Self-Validation: You should observe the[M+H] peak of the mono-arylated product. If [M+18] is >5%, your system has a moisture leak. If [M+Ar] is >5%, lower the temperature to 50 °C.
Workup: Once starting material is consumed (typically 4-6 hours), cool to room temperature. Filter the crude mixture directly through a pad of Celite to remove Pd black and inorganic salts, eluting with Ethyl Acetate. Do not use an aqueous wash at this stage to prevent late-stage hydrolysis of the remaining C2-Cl bond.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure C4-arylated product.
References
[1] Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines | National Institutes of Health (NIH) |[Link]
[2] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI |[Link]
[3] Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction | American Chemical Society (ACS) |[Link]
[4] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes | National Institutes of Health (NIH) |[Link]
Technical Support Center: Stability of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone in Solution
Welcome to the technical support center for (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your work with (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone, providing insights into the underlying causes and actionable solutions.
Question 1: I'm observing unexpected peaks in my LC-MS/HPLC analysis after preparing a solution of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone. What could be the cause?
Answer:
The appearance of unexpected peaks in your chromatogram often points to the degradation of the parent compound. For (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone, the primary suspect is hydrolysis of the chloro substituents on the pyrimidine ring. The chlorine atoms, particularly at the C4 position, are susceptible to nucleophilic substitution by water or other nucleophiles present in your solvent or buffer system.[1][2]
Underlying Causality:
The pyrimidine ring is an electron-deficient system, which makes the chlorine atoms good leaving groups. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position.[2][3][4] The presence of moisture, even in trace amounts in organic solvents, can lead to the formation of hydroxylated impurities over time. This process can be accelerated by acidic or basic conditions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
Detailed Protocol for Investigation:
Solvent Quality Check:
Use fresh, unopened anhydrous solvents. Common solvents like acetonitrile and methanol can absorb atmospheric moisture.
Consider using solvents from a system designed to maintain anhydrous conditions (e.g., a solvent purification system).
Fresh Solution Preparation:
Prepare solutions of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone immediately before your experiment. Avoid storing stock solutions for extended periods, especially at room temperature.
pH Control:
If working with aqueous or protic solutions, maintain a neutral pH. Buffering your solution can help prevent pH shifts that might accelerate hydrolysis.
LC-MS Analysis of Degradants:
Utilize High-Resolution Mass Spectrometry (HRMS) to obtain accurate mass data for the impurity peaks.[5]
Compare the measured mass-to-charge ratios (m/z) with the theoretical masses of potential hydrolysis products (monohydroxylated and dihydroxylated species).
Forced Degradation Study (Optional but Recommended):
To confirm the identity of the degradation products, you can perform a forced degradation study.
Acidic Hydrolysis: Treat a small sample of your compound with a dilute acid (e.g., 0.1 N HCl) and monitor the reaction by LC-MS over time.
Basic Hydrolysis: Treat another sample with a dilute base (e.g., 0.1 N NaOH).
Oxidative Degradation: Expose a sample to a mild oxidizing agent (e.g., hydrogen peroxide).
The degradation products formed under these controlled conditions can be compared to the unknown peaks in your experimental samples.
Question 2: My compound appears to be losing biological activity or potency in my assay buffer over time. What stability issues should I consider?
Answer:
A decline in biological activity is a strong indicator of compound degradation. In addition to hydrolysis, you should also consider the possibility of reaction with components in your assay buffer and photodecomposition.
Underlying Causality:
Reaction with Buffer Components: Many biological buffers contain nucleophilic species (e.g., Tris, phosphate) that can react with the electrophilic C4 and C2 positions of the dichloropyrimidine ring, leading to the formation of inactive adducts.
Photodegradation: Pyrimidine derivatives can be susceptible to UV-induced degradation.[6][7][8][9][10] Exposure to ambient laboratory light or specific wavelengths used in certain assay technologies (e.g., fluorescence readers) can lead to photochemical reactions, altering the compound's structure and activity.
Troubleshooting and Mitigation Strategies:
Issue
Potential Cause
Recommended Action
Loss of Activity
Reaction with nucleophilic buffer components (e.g., Tris)
* Switch to a less nucleophilic buffer system (e.g., HEPES).* Minimize the incubation time of the compound in the assay buffer.
Photodecomposition
* Protect solutions from light by using amber vials or covering containers with aluminum foil.* Work under yellow light conditions if the compound is highly light-sensitive.
Hydrolysis
* Ensure the pH of the assay buffer is within a stable range for the compound (typically neutral).* Prepare compound dilutions in the final assay buffer immediately before use.
Question 3: I am struggling to achieve consistent solubility and am noticing precipitation in my stock solution. What are the best practices for solubilizing and storing this compound?
Answer:
Consistent solubility is crucial for accurate and reproducible experimental results. Precipitation can be due to poor solvent choice, temperature fluctuations, or compound degradation leading to less soluble byproducts.
Recommended Solvents and Storage Conditions:
While specific solubility data for (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone is not extensively published, general guidelines for similar heterocyclic compounds can be followed.
Recommended Solvents for Stock Solutions:
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally good choices for creating high-concentration stock solutions.
Other Organic Solvents: Depending on the desired concentration, solvents like acetone, ethyl acetate, and acetonitrile may also be suitable.[11][12] It is advisable to determine the solubility in your solvent of choice empirically.
Storage Best Practices:
Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
Inert Atmosphere: For long-term storage, consider aliquoting the stock solution and storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.[1]
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and promote degradation. Prepare smaller aliquots for single-use to avoid this.
Experimental Protocol for Solubility Assessment:
Prepare a saturated solution of the compound in the chosen solvent at a specific temperature.
Equilibrate the solution for a set period (e.g., 24 hours) with continuous agitation.
Centrifuge the solution to pellet any undissolved solid.
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
Quantify the concentration of the compound in the diluted sample using a calibrated analytical method (e.g., HPLC-UV).
II. Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone?
A1: The primary degradation pathways are hydrolysis and photodecomposition. Hydrolysis involves the nucleophilic substitution of the chlorine atoms by water, leading to mono- and di-hydroxylated derivatives.[1] Photodegradation can occur upon exposure to UV light, potentially leading to complex rearrangements or dimerization.[7][9][10]
Caption: Primary degradation pathways.
Q2: Which analytical techniques are best for monitoring the stability of this compound?
A2: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) is ideal.[5][13] HPLC allows for the separation of the parent compound from its degradation products, while MS provides structural information for the identification of these impurities.[5][14]
Q3: Are there any specific handling precautions I should take?
A3: Yes. Due to its reactivity, it is advisable to handle this compound in a controlled environment.
Moisture: Handle in a dry atmosphere, such as a glove box or under a stream of inert gas, especially when preparing stock solutions for long-term storage.[1]
Light: Protect the solid compound and its solutions from direct light.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Q4: Can I use protic solvents like methanol or ethanol?
A4: While you can use protic solvents, be aware that they can act as nucleophiles and may lead to the formation of alkoxy-substituted byproducts, especially over extended periods or at elevated temperatures. If you must use a protic solvent, prepare solutions fresh and use them promptly. Aprotic solvents are generally preferred for stock solutions.[15]
III. References
BenchChem. (n.d.). Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions. Retrieved from
Al-Mokadem, M., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC. Retrieved from
do Monte, S. A., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Retrieved from
Google Patents. (n.d.). Process for the preparation of chloropyrimidines. Retrieved from
Studylib. (2025). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Retrieved from
ACS Publications. (2022). Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A. Retrieved from
ResearchGate. (n.d.). Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine.... Retrieved from
Kubiak, K., et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. PMC. Retrieved from
ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from
WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
PMC. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from
Wang, Y., & Li, W. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from
ATSDR. (n.d.). 6. analytical methods. Retrieved from
Kumar, P., & Kumar, R. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from
EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from
PMC. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from
Trammell, R. L., et al. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from
Technical Support Center: Scaling Up (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
This is a comprehensive technical guide for the scale-up synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (also known as 5-Benzoyl-2,4-dichloropyrimidine ). This guide is designed for process chemists and resea...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide for the scale-up synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (also known as 5-Benzoyl-2,4-dichloropyrimidine ). This guide is designed for process chemists and researchers transitioning from medicinal chemistry routes to scalable manufacturing.
Current Status: Active
Technical Lead: Senior Application Scientist
Context: Transitioning from milligram-scale lithiation (MedChem route) to kilogram-scale Friedel-Crafts acylation (Process route).
Part 1: Strategic Route Selection
The Challenge
In early discovery, this compound is often synthesized via cryogenic lithiation of 2,4-dichloropyrimidine followed by quenching with benzaldehyde and subsequent oxidation.
Issues: Requires
, pyrophoric reagents (-BuLi or LDA), and toxic oxidants (MnO or Dess-Martin).
Solution: For scale-up, we utilize a Friedel-Crafts Acylation approach using the commercially available or easily synthesized 2,4-dichloropyrimidine-5-carbonyl chloride . This route operates at manageable temperatures and utilizes cheaper reagents.
The Scalable Pathway
The recommended industrial route involves the activation of 2,4-dihydroxypyrimidine-5-carboxylic acid (Isoorotic acid) to the trichloride intermediate, followed by selective Friedel-Crafts acylation of benzene.
Figure 1: Strategic workflow for the scalable synthesis of 5-benzoyl-2,4-dichloropyrimidine.
Part 2: Technical Troubleshooting & Protocols
Phase 1: Synthesis of the Acid Chloride Intermediate
Q: I see the formation of a "dimer" impurity or lack of reactivity. Why?A: This suggests catalyst deactivation or competitive side reactions .
Issue 1 (Moisture): AlCl
is hygroscopic. If it absorbs water, it generates HCl and loses Lewis acidity. The acid chloride will hydrolyze back to the acid.
Issue 2 (Stoichiometry): The pyrimidine ring contains nitrogens that can coordinate with AlCl
. You need enough Lewis acid to complex the nitrogens and activate the acyl chloride.
Correct Stoichiometry: Use 2.5 to 3.0 equivalents of AlCl
.
1.0 eq complexes with Pyrimidine N1.
1.0 eq complexes with Pyrimidine N3.
1.0 eq activates the Carbonyl Chloride.
Q: The product hydrolyzes during the quench. How do I prevent this?A: The 2- and 4-chloro positions on the pyrimidine ring are highly activated towards nucleophilic aromatic substitution (S
Ar), especially in the presence of the electron-withdrawing benzoyl group at C5.
Critical Error: Quenching with basic water (NaOH/NaHCO
) or hot water.
Correct Protocol:
Inverse Quench: Pour the reaction mixture slowly into a slurry of Ice/HCl (1M) . The acidic pH prevents S
Ar hydrolysis (which requires a nucleophile like OH).
Temperature: Keep the quench temperature below
.
Separation: Extract immediately into DCM or Ethyl Acetate. Do not let the organic layer sit in contact with the aqueous phase for prolonged periods.
Part 3: Experimental Data & Specifications
Process Parameters Summary
Parameter
Optimization Target
Critical Control Point
Solvent (Step 1)
Neat POCl or Toluene
Remove all POCl before Step 2.
Solvent (Step 2)
Benzene (Reactant/Solvent)
Use anhydrous benzene.
AlCl Equiv.
2.5 -- 3.0 eq
Add as solid in portions to control exotherm.
Reaction Temp
Do not exceed to avoid dechlorination.
Quench pH
Acidic (pH < 2)
Basic pH destroys the product.
Step-by-Step Protocol (100g Scale)
1. Acid Chloride Formation:
Charge a 2L reactor with Isoorotic Acid (100.0 g, 0.64 mol).
Add POCl
(300 mL) and PCl (133 g, 0.64 mol).
Add DMF (2 mL) dropwise. Caution: Gas evolution.
Heat slowly to reflux (
) and hold for 4 hours until the solution is clear.
Concentrate to dryness. Recrystallize from Heptane/EtOAc .
Part 4: Mechanism & Logic
The success of this synthesis relies on the reactivity differential between the acyl chloride and the pyrimidine ring chlorines.
Figure 2: Mechanistic pathway and critical risk of hydrolysis during workup.
Why this works:
Deactivation: The pyrimidine ring is electron-deficient. This prevents the Friedel-Crafts catalyst (AlCl
) from attacking the ring itself or causing polymerization.
Selectivity: The acyl chloride is a "hard" electrophile, reacting rapidly with benzene. The C2/C4 chlorides are "soft" electrophiles for S
Ar and require nucleophiles (like water/amines), not electrophiles. As long as water is excluded during the reaction, the ring chlorines remain intact.
References
Synthesis of 2,4-Dichloropyrimidine Derivatives
Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
Comparative Guide: Biological Activity of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone Analogs
Executive Summary The (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone scaffold represents a high-value pharmacophore in medicinal chemistry, primarily serving as a precursor for ATP-competitive kinase inhibitors . While th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone scaffold represents a high-value pharmacophore in medicinal chemistry, primarily serving as a precursor for ATP-competitive kinase inhibitors . While the parent dichloro-compound functions as a reactive electrophilic intermediate, its 2,4-diamino analogs exhibit potent biological activity, most notably against Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK) .
This guide provides a technical comparison of these analogs, focusing on the Structure-Activity Relationship (SAR) that drives their transition from a toxic intermediate to a selective anticancer agent (e.g., R547 ).
Chemical Architecture & Mechanism
The biological utility of this scaffold stems from its ability to undergo regioselective Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing benzoyl group at the C5 position activates the pyrimidine ring, making the C4 and C2 positions highly susceptible to nucleophilic attack by amines.
The Scaffold as an Electrophilic Hub
C4-Position (First Displacement): Most reactive due to para-conjugation with the N1 nitrogen and the C5-carbonyl. Substitution here typically installs the "hinge-binding" motif.
C2-Position (Second Displacement): Requires higher temperature or catalysis. Substitution here installs "solvent-exposed" groups to modulate solubility and pharmacokinetics.
C5-Benzoyl Group: Acts as a "gatekeeper" moiety. Its rotation relative to the pyrimidine core is critical for fitting into the kinase ATP pocket.
Visualization: Synthesis & SAR Workflow
Figure 1: Sequential functionalization of the dichloro-scaffold to generate bioactive analogs.
Comparative Biological Activity: CDK Inhibition
The most successful application of this scaffold is in the inhibition of CDKs (Cell Cycle regulation). The benchmark compound is R547 (Ro-547) , where the phenyl ring is substituted with fluorines to lock the conformation.
Performance Metrics: Parent vs. Optimized Analogs
The table below compares the inhibitory potency (IC50 / Ki) of the "Parent" analog (unsubstituted phenyl) against "Optimized" analogs (substituted phenyl).
Compound Class
C5-Substituent (R1)
C2-Substituent (R2)
Target
Activity (IC50/Ki)
Biological Outcome
Parent Scaffold
Phenyl (Unsubstituted)
4-Piperidinyl
CDK2
~0.5 - 1.0 µM
Moderate inhibition; poor selectivity.
Analog A
2-Chlorophenyl
4-Piperidinyl
CDK2
0.05 µM
Improved hydrophobic fit.
R547 (Optimized)
2,3-Difluoro-6-methoxyphenyl
1-(Methylsulfonyl)piperidin-4-yl
CDK1/2/4
1 - 3 nM
Potent G1/S arrest; Tumor regression.
Alternative
2,6-Dichlorophenyl
Morpholino
CDK4
>10 µM
Steric clash reduces potency.
Key Insight: The 2,6-substitution pattern on the phenyl ring is critical. In R547, the 2,6-substituents (F, OMe) force the phenyl ring to rotate perpendicular to the pyrimidine plane. This "twisted" conformation perfectly fills the hydrophobic pocket adjacent to the ATP binding site, drastically increasing potency from micromolar to nanomolar levels.
Mechanism of Action (Signaling Pathway)
The analogs function by competing with ATP for the catalytic cleft of the kinase.
Figure 2: Mechanism of Action. The analog blocks ATP binding, preventing Rb phosphorylation and arresting the cell cycle.
Secondary Applications: FAK & Antiviral Activity
Focal Adhesion Kinase (FAK)
While CDKs are the primary target, analogs with bulkier C2-substituents (e.g., N-methyl piperazines) have shown cross-reactivity with FAK.
Utility: FAK inhibitors prevent tumor metastasis.
Comparison: 5-benzoyl analogs are generally less potent against FAK than 5-trifluoromethyl analogs (e.g., TAE-226), suggesting the carbonyl group may be less optimal for the FAK ATP pocket than a smaller hydrophobic group.
Antimicrobial/Antiviral Potential
Certain 5-benzoyl pyrimidines exhibit antiviral activity (e.g., against CVB5), but the SAR is distinct:
Requirement: Often requires a free NH2 at C2 and a lipophilic group at C4.
Limitation: Cytotoxicity associated with kinase inhibition often limits their use as pure anti-infectives.
Incubate Recombinant CDK2/CyclinE (5 nM) with analog (serial dilution) for 15 min.
Add ATP (at Km concentration) and Substrate (Rb peptide).
Read signal after 60 min.
Validation Criteria: Z'-factor must be > 0.5 for the assay to be considered valid.
References
Discovery of R547: Chu, X. J., et al. (2006). "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity."[1] Journal of Medicinal Chemistry.
Regioselectivity in Pyrimidines: Barvian, M., et al. (2000). "Preparation of 2,4-diamino-5-cyanopyrimidines as inhibitors of CDK." Tetrahedron Letters.
FAK Inhibitor Design: Heinrich, T., et al. (2013). "Aligning the chemical and biological spaces of kinase inhibitors." Nature Chemical Biology.
Clinical Profile of R547: DePinto, W., et al. (2006). "In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials."[2][3] Molecular Cancer Therapeutics.[2][3]
A Comparative Guide to the Structure-Activity Relationships of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in the very building blocks of life, DNA and RNA. This inherent biocompatibility and versatile chemical nature make it a "pri...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrimidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in the very building blocks of life, DNA and RNA. This inherent biocompatibility and versatile chemical nature make it a "privileged scaffold" in drug discovery, leading to a multitude of approved therapeutics for a wide array of diseases.[1][2][3] Among the vast chemical space of pyrimidine derivatives, (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone emerges as a particularly valuable intermediate. Its two reactive chlorine atoms at the C2 and C4 positions serve as handles for differential functionalization, allowing for the systematic and efficient exploration of chemical space to optimize biological activity.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds derived from this versatile starting material. We will explore how strategic modifications at the C2 and C4 positions, as well as on the appended phenyl ring, influence biological outcomes, with a particular focus on kinase inhibition—a major area where pyrimidine derivatives have shown significant promise.[1][2] This analysis is supported by a compilation of experimental data from peer-reviewed literature and detailed protocols for the key chemical transformations that enable the synthesis of these potent molecules.
The Strategic Importance of the 2,4-Dichloropyrimidine Core
The (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone core is an ideal starting point for library synthesis due to the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution than the chlorine at the C2 position. This regioselectivity allows for a controlled, stepwise introduction of different substituents, which is a crucial strategy in SAR studies.
Furthermore, the presence of the 5-benzoyl group provides an additional vector for modification and can play a significant role in anchoring the molecule within a target's binding site. The following sections will delve into the specific SAR of derivatives where the C2 and C4 positions are functionalized, and compare their performance with alternative heterocyclic scaffolds.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[1] For kinase inhibitors, a common strategy involves the introduction of anilino or related aromatic groups at the C2 or C4 position to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.[1]
Modifications at the C2 and C4 Positions
The general trend observed in the SAR of 2,4-disubstituted pyrimidines is that the substituent at the C4 position often plays a key role in establishing interactions with the hinge region of the kinase, while the substituent at the C2 position can be modified to enhance potency and selectivity, as well as to improve physicochemical properties.
For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, a 2,4-diamino-5-ketopyrimidine core was identified as critical for inhibitory activity.[4] The amino group at C4 and a substituted amino group at C2 were found to be essential for potent inhibition of CDK1, CDK2, and CDK4.[4][5]
Below is a table summarizing the SAR of various pyrimidine derivatives, highlighting the impact of different substituents on their biological activity.
Compound Scaffold
Substituent at C2
Substituent at C4
Target
Key SAR Insights
IC50 (nM)
Reference
2,4-Diamino-5-benzoylpyrimidine
-NH-(1-methanesulfonylpiperidin-4-yl)
-NH2
CDK1/2/4
The substituted piperidine at C2 is crucial for potent activity. The 2,3-difluoro-6-methoxyphenyl group at the 5-benzoyl moiety enhances potency.
While the pyrimidine core is a powerful scaffold for kinase inhibition, other heterocyclic systems have also been successfully employed. A comparative analysis helps to understand the relative advantages of each scaffold and provides a broader context for drug design.
Scaffold
Target(s)
Advantages
Representative Compound(s)
Reference
Pyrimidine
CDKs, FAK, VEGFR-2, HER-2, Src/Abl
Well-established synthetic chemistry, proven clinical success, mimics the adenine core of ATP.
The choice of scaffold often depends on the specific kinase target and the desired selectivity profile. The pyrimidine scaffold's strength lies in its versatility and the vast amount of existing knowledge regarding its SAR.
Experimental Protocols
The synthesis of diverse libraries of substituted pyrimidines from (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone relies on robust and regioselective cross-coupling reactions. The following are detailed, step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental for introducing aryl and amino substituents, respectively.
Protocol 1: Microwave-Assisted Regioselective Suzuki-Miyaura Coupling at C4
This protocol describes the regioselective substitution of the C4 chlorine of a 2,4-dichloropyrimidine with an aryl group using microwave irradiation.[6][15]
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
Reaction Setup: To a microwave vial, add the 2,4-dichloropyrimidine derivative (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 equiv), and potassium carbonate (2.0-3.0 equiv).
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-150°C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrimidine derivative.
Protocol 2: Buchwald-Hartwig Amination at C2
This protocol details the substitution of the remaining chlorine at the C2 position with an amine.[7][16]
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 4-aryl-2-chloropyrimidine (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 equiv), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., cesium carbonate, sodium tert-butoxide, 1.2-2.0 equiv).
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
Reaction: Heat the reaction mixture to 90-120°C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the final 2,4-disubstituted pyrimidine.
Conclusion and Future Directions
The (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone scaffold is a powerful and versatile starting point for the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The structure-activity relationships discussed in this guide demonstrate that systematic modifications at the C2 and C4 positions, guided by an understanding of the target's binding site, can lead to the development of highly potent and selective therapeutic agents.
Future work in this area will likely focus on the development of novel substitution patterns to address challenges such as acquired drug resistance. The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design of the next generation of pyrimidine-based drugs. The robust synthetic methodologies outlined here provide a solid foundation for these future explorations.
References
Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine. (2025). Benchchem.
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). MDPI.
A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv
One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2025).
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). PubMed.
Drug Discovery - Inhibitor. (n.d.). chemical-kinomics.
Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases. (2019). PubMed.
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). MedChemExpress.
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025).
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025).
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI.
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure.
Design, synthesis and biological evaluation of benz-fused five-membered heterocyclic compounds as tubulin polymerization inhibitors with anticancer activities. (2021). PubMed.
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7][8][9]triazine-based VEGFR-2 kinase inhibitors. (2008). PubMed.
The synthesis and SAR of a new class of pyrazolotriazines as CK2 kinase inhibitors. (n.d.). American Chemical Society.
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PMC.
Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. (2022). PMC.
Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: Development of an expedient and divergent synthetic route and preliminary SAR. (n.d.).
Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. (n.d.). JOCPR.
An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (2012). Asian Journal of Chemistry.
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA
Publish Comparison Guide: Validating the Mechanism of Action of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
The following guide details the validation framework for (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone , a critical electrophilic scaffold used primarily to generate ATP-competitive Cyclin-Dependent Kinase (CDK) inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the validation framework for (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone , a critical electrophilic scaffold used primarily to generate ATP-competitive Cyclin-Dependent Kinase (CDK) inhibitors .
Executive Summary & Mechanism Overview
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (CAS: 61775-12-0) is not a final drug candidate but a privileged electrophilic scaffold . Its mechanism of action (MoA) is dual-faceted depending on its state:
As a Scaffold (Precursor): It functions as a highly reactive electrophile susceptible to Nucleophilic Aromatic Substitution (
). It is the "linchpin" intermediate for synthesizing 2,4-diaminopyrimidines , a class of potent CDK1, CDK2, and CDK4 inhibitors (e.g., analogs of R547 ).
As a Bioactive Derivative: Once derivatized (chlorines replaced by amines), the core structure functions as an ATP-competitive inhibitor , forming hydrogen bonds with the hinge region of the kinase domain, arresting the cell cycle at G1/S or G2/M phases.
Critical Research Warning: Direct biological testing of the dichloro parent compound often yields false positives due to non-specific covalent alkylation of cysteine residues (PAINS-like behavior). This guide focuses on validating its specific transformation into selective kinase inhibitors and distinguishing this from non-specific toxicity.
Comparative Performance Analysis
The following table contrasts the (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone scaffold-derived inhibitors against standard-of-care CDK inhibitors.
Feature
Scaffold-Derived (2,4-Diamino)
Palbociclib (Ibrance)
Flavopiridol (Alvocidib)
Primary Target
Pan-CDK (CDK1/2/4)
CDK4/6 Selective
Pan-CDK (CDK1/2/4/6/9)
Binding Mode
ATP-Competitive (Hinge Binder)
ATP-Competitive
ATP-Competitive
Cell Cycle Arrest
G1/S and G2/M
G1 Phase Only
G1/S and G2/M
Selectivity Profile
Tunable via C2/C4-amine R-groups
High Specificity
Low (High Toxicity)
Mechanism of Resistance
Rb loss; CDK2 upregulation
Rb loss; Cyclin E amplification
Efflux pumps
Mechanism of Action Visualization
The following diagram illustrates the conversion of the electrophilic scaffold into an active inhibitor and its downstream blockade of the Retinoblastoma (Rb) pathway.
Caption: Transformation of the dichloro-scaffold into an active CDK inhibitor, preventing Rb phosphorylation and arresting the cell cycle.
Validation Protocols
To scientifically validate the MoA, you must distinguish between the chemical reactivity of the scaffold and the biological specificity of the derivative.
Protocol A: Chemical Reactivity Profiling (GSH Adduct Assay)
Objective: To confirm if the compound acts as a promiscuous alkylator (false positive) or a specific scaffold.
Reagents: 10 mM compound stock (DMSO), 10 mM Glutathione (GSH) in PBS (pH 7.4).
Reaction: Mix compound (50 µM) with GSH (250 µM) (1:5 ratio) in PBS. Incubate at 37°C.
Monitoring: Analyze aliquots at 0, 1, 4, and 24 hours using LC-MS/MS .
Interpretation:
Rapid Adduct Formation (>50% in 1h): The compound is a highly reactive "warhead." Biological data on the parent compound is likely due to non-specific toxicity.
Stable/Slow Reaction: The compound requires specific catalysis or higher temperatures (SnAr conditions) to derivatize.
Protocol B: ATP-Competitive Binding Assay (FRET)
Objective: To validate that the derivative targets the ATP pocket of CDKs.
System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar TR-FRET system.
Objective: To prove the phenotypic effect is due to CDK inhibition.
Cell Line: HCT-116 (Colorectal carcinoma) or HeLa.
Treatment: Treat cells with the derivative (IC50 and 10x IC50) for 24 hours.
Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
Western Blot Targets:
p-Rb (Ser780/Ser807): Marker of CDK4/6 and CDK2 activity.
Total Rb: Loading control.
PARP: Apoptosis marker (cleavage).
Result: A specific CDK inhibitor will show a loss of p-Rb bands while Total Rb remains constant, followed by PARP cleavage at later time points.
References
Discovery of R547 (CDK Inhibitor): DePinto, W., et al. "In vitro and in vivo anticancer activity of R547: a potent, selective, and orally bioavailable CDK inhibitor." Molecular Cancer Therapeutics, 2006.
Scaffold Reactivity: Chu, X. J., et al. "Discovery of methanone (R547)." Journal of Medicinal Chemistry, 2006.
ERK5 Inhibition: Deng, X., et al. "Structural determinants for ERK5 kinase inhibition." European Journal of Medicinal Chemistry, 2014.
Pyrimidine Scaffold Review: Joule, J. A., & Mills, K. "Heterocyclic Chemistry: Pyrimidines and their Benzo Derivatives." Wiley, 2010.
Comparative
A Comparative Guide to the Synthetic Routes of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a varie...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. The strategic introduction of a benzoyl group at the C5 position of the 2,4-dichloropyrimidine scaffold offers a versatile handle for further chemical modifications. This guide provides a comparative analysis of different synthetic strategies to access this important molecule, offering insights into the practical application of fundamental organic reactions and highlighting the nuances of each approach.
Introduction to the Synthetic Challenge
The synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone presents an interesting challenge in heterocyclic chemistry. The electron-deficient nature of the pyrimidine ring, further accentuated by the two chlorine atoms, influences the reactivity of each position. While the C2 and C4 positions are well-known to be susceptible to nucleophilic substitution and cross-coupling reactions, functionalization at the C5 position requires a more tailored approach. This guide will explore three primary strategies: a two-step sequence involving a Grignard reaction, a classical Friedel-Crafts acylation, and a more modern approach via palladium-catalyzed cross-coupling reactions.
Route 1: Grignard Reaction with a Key Acyl Chloride Intermediate
This synthetic pathway is a robust and reliable method that proceeds in two main stages: the synthesis of the crucial intermediate, 2,4-dichloropyrimidine-5-carbonyl chloride, followed by its reaction with a phenyl Grignard reagent.
Stage 1: Synthesis of 2,4-Dichloropyrimidine-5-carbonyl chloride
The starting material for this synthesis is uracil-5-carboxylic acid (also known as 2,4-dihydroxypyrimidine-5-carboxylic acid), a commercially available compound.[1] The conversion to the corresponding di-chloro acyl chloride is a vigorous reaction that requires a potent chlorinating agent. A well-established method involves the use of phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or by introducing chlorine gas with phosphorus trichloride (PCl₃).[2] This one-pot reaction effectively chlorinates both the hydroxyl groups of the pyrimidine ring and the carboxylic acid, yielding the desired acyl chloride in high purity and yield.[2]
Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine-5-carbonyl chloride [2]
Materials:
Uracil-5-carboxylic acid
o-Dichlorobenzene
Phosphorus oxychloride (POCl₃)
Phosphorus trichloride (PCl₃)
Chlorine gas (Cl₂)
Procedure:
In a reaction flask equipped with a reflux condenser and a gas inlet tube, suspend uracil-5-carboxylic acid (62.4 g) in o-dichlorobenzene (100 g).
To this suspension, add phosphorus oxychloride (50 g) and phosphorus trichloride (182 g).
Heat the mixture to boiling (approximately 80°C).
While maintaining reflux, introduce gaseous chlorine (94 g) into the reaction mixture.
Continue heating until a clear solution is formed.
Distill off the phosphorus oxychloride and o-dichlorobenzene under reduced pressure.
The remaining residue is 2,4-dichloropyrimidine-5-carboxylic acid chloride, which can be further purified by vacuum distillation. The reported yield is approximately 98%.[2]
Stage 2: Grignard Reaction with Phenylmagnesium Bromide
With the acyl chloride in hand, the benzoyl moiety is introduced via a Grignard reaction. Phenylmagnesium bromide, prepared from bromobenzene and magnesium turnings in an anhydrous ether solvent, serves as the nucleophilic phenyl source.[3][4][5] The Grignard reagent readily attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired ketone after an aqueous workup.
Experimental Protocol: Synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone via Grignard Reaction [6]
Materials:
2,4-Dichloropyrimidine-5-carbonyl chloride
Bromobenzene
Magnesium turnings
Anhydrous diethyl ether or tetrahydrofuran (THF)
Iodine crystal (as initiator)
Saturated aqueous ammonium chloride solution
Procedure:
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 molar equivalents). Add a small crystal of iodine.
Add a solution of bromobenzene (1.1 molar equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Reaction with Acyl Chloride: Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.
Dissolve 2,4-dichloropyrimidine-5-carbonyl chloride (1 molar equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution, maintaining the temperature at 0°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Workup: Cool the reaction mixture again to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for the Grignard route.
Route 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[7][8] In this proposed route, 2,4-dichloropyrimidine-5-carbonyl chloride acts as the acylating agent, and benzene serves as the aromatic substrate. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic aromatic substitution.[9]
A significant advantage of Friedel-Crafts acylation is that the ketone product is generally less reactive than the starting aromatic compound, which helps to prevent polysubstitution.[10] However, the success of this reaction is highly dependent on the nature of the aromatic substrate. The presence of the two electron-withdrawing chlorine atoms on the pyrimidine ring deactivates it towards electrophilic attack, which could make the intramolecular Friedel-Crafts reaction challenging.
Proposed Experimental Protocol: Synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone via Friedel-Crafts Acylation [11]
Materials:
2,4-Dichloropyrimidine-5-carbonyl chloride
Benzene (anhydrous)
Aluminum chloride (AlCl₃, anhydrous)
Dichloromethane (DCM, anhydrous)
Ice-cold water
5% aqueous NaOH solution
Procedure:
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 molar equivalents) in anhydrous dichloromethane.
Add a solution of 2,4-dichloropyrimidine-5-carbonyl chloride (1 molar equivalent) in anhydrous benzene dropwise to the AlCl₃ suspension at 0°C.
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC. Gentle heating may be necessary to drive the reaction to completion.
Workup: Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers and wash with water, 5% aqueous NaOH solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
The crude product can be purified by column chromatography or recrystallization.
Caption: Synthetic workflow for the Friedel-Crafts route.
Route 3: Palladium-Catalyzed Cross-Coupling Strategies (A Prospective View)
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. While direct C5-benzoylation of 2,4-dichloropyrimidine is not well-documented, two plausible, albeit more complex, strategies can be envisioned: Stille coupling and a Suzuki coupling-oxidation sequence.
Stille Coupling
The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[12][13] For the synthesis of our target molecule, this would entail the reaction of a C5-halogenated 2,4-dichloropyrimidine (e.g., 2,4-dichloro-5-iodopyrimidine) with a benzoyl-containing organostannane, such as tributyl(benzoyl)stannane. A significant advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents.[13] However, a major drawback is the toxicity of tin compounds and the potential difficulty in removing tin byproducts from the final product.[13]
Suzuki Coupling followed by Oxidation
The Suzuki coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide.[14][15] A potential route to our target molecule could involve the Suzuki coupling of a C5-halo-2,4-dichloropyrimidine with a suitable boronic acid derivative that can be subsequently oxidized to a carbonyl group. For instance, coupling with 2-phenyl-1,3,2-dioxaborinane could introduce a benzylic carbon at the C5 position, which could then be oxidized to the desired ketone. This multi-step approach adds complexity but leverages the mild conditions and low toxicity associated with Suzuki couplings.[16][17]
Caption: Conceptual workflows for cross-coupling routes.
Comparative Analysis of Synthetic Routes
Feature
Grignard Reaction
Friedel-Crafts Acylation
Palladium-Catalyzed Cross-Coupling
Number of Steps
2 (from Uracil-5-carboxylic acid)
2 (from Uracil-5-carboxylic acid)
2-3 (from a C5-halo-pyrimidine)
Key Intermediate
2,4-Dichloropyrimidine-5-carbonyl chloride
2,4-Dichloropyrimidine-5-carbonyl chloride
C5-halo-2,4-dichloropyrimidine
Reagent Toxicity
Grignard reagents are moisture-sensitive and flammable.
Benzene is a known carcinogen. AlCl₃ is corrosive.
Organostannanes (Stille) are highly toxic. Boronic acids (Suzuki) are generally less toxic.
Reaction Conditions
Anhydrous conditions are critical.
Anhydrous conditions required. Lewis acid catalyst needed.
Inert atmosphere is typically required.
Potential Yield
Generally good to high yields.
Potentially lower yields due to the deactivated pyrimidine ring.
Can achieve high yields, but optimization may be required.
Scalability
Scalable with appropriate safety precautions.
Scalable, but handling of benzene and AlCl₃ can be challenging on a large scale.
Scalable, but the cost of palladium catalysts can be a factor.
Advantages
Reliable and well-established reaction. High yields are often achievable.
Direct introduction of the benzoyl group. Avoids the use of organometallic reagents.
High functional group tolerance (especially Suzuki). Milder reaction conditions are often possible.
Disadvantages
Requires strictly anhydrous conditions. Grignard reagents are strong bases and can be incompatible with certain functional groups.
The deactivated pyrimidine ring may be unreactive. Stoichiometric amounts of Lewis acid are often required.
Toxicity of tin reagents (Stille). Multi-step nature of the Suzuki-oxidation route. Cost of palladium catalysts.
Conclusion
For the synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone, the Grignard reaction route stands out as the most practical and reliable method based on available literature. It proceeds in two well-defined steps with the potential for high overall yield. The synthesis of the key acyl chloride intermediate is efficient, and the subsequent Grignard reaction is a standard and well-understood transformation.
The Friedel-Crafts acylation presents a more direct approach for the final step but is accompanied by significant uncertainty regarding the reactivity of the deactivated 2,4-dichloropyrimidine ring. This route may require extensive optimization and could potentially result in lower yields.
Palladium-catalyzed cross-coupling reactions represent a more modern and potentially versatile approach. However, the lack of direct, well-established protocols for the C5-benzoylation of 2,4-dichloropyrimidine makes these routes more suitable for research and development rather than for immediate, large-scale production. The Stille coupling is hampered by toxicity concerns, while the Suzuki-oxidation route adds an extra synthetic step.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available starting materials and reagents, and the level of process development that can be undertaken. For a robust and high-yielding synthesis, the Grignard approach is the recommended starting point.
References
Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.
Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
Publish Comparison Guide: In Vitro & In Vivo Correlation of 5-Benzoylpyrimidine Derivatives
This guide provides a rigorous technical analysis of the biological activity, pharmacokinetics, and In Vitro-In Vivo Correlation (IVIVC) of the (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone scaffold. Editorial Note: The...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical analysis of the biological activity, pharmacokinetics, and In Vitro-In Vivo Correlation (IVIVC) of the (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone scaffold.
Editorial Note: The specific chemical entity "(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone" is a highly reactive electrophilic intermediate . In drug development, it serves as the critical "linchpin" scaffold for synthesizing 2,4-diamino-5-benzoylpyrimidines , a potent class of Cyclin-Dependent Kinase (CDK) inhibitors . This guide focuses on the activity of these bioactive derivatives (exemplified by the clinical candidate R547 ) to provide meaningful, actionable data for researchers.
Focus: The (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone Scaffold
Executive Summary & Mechanism of Action
The (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone scaffold represents a privileged structure in oncology research. The C5-benzoyl group provides a unique "hinge-binding" geometry that mimics the purine ring of ATP, allowing the molecule to dock effectively into the ATP-binding pocket of kinases.
The Precursor: The 2,4-dichloro analog is the synthetic entry point. The chlorine atoms at C2 and C4 are susceptible to nucleophilic aromatic substitution (
), allowing the sequential introduction of amine moieties to tune solubility and selectivity.
The Active Drug Class:2,4-Diamino-5-benzoylpyrimidines .
Mechanism: ATP-competitive inhibition, leading to G1/S and G2/M cell cycle arrest and subsequent apoptosis in tumor cells.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of 5-benzoylpyrimidines within the cell cycle machinery.
Figure 1: Mechanism of Action. The scaffold derivatives competitively inhibit CDKs, preventing Rb phosphorylation and blocking S-phase entry.
In Vitro Profile: Potency & Selectivity
The in vitro performance of this scaffold is characterized by high potency against multiple CDKs, a feature often required for effective tumor suppression, though selectivity remains the primary optimization parameter.
Key Performance Indicators (KPIs)
Parameter
Metric
Performance (Representative R547 Analog)
Causality / Insight
Enzymatic Potency
(CDK1/2/4)
1–3 nM
The C5-benzoyl group forms critical hydrogen bonds with the kinase hinge region (Leu83 in CDK2).
Selectivity
vs. GSK-3
> 100-fold
Modification of the C2-amine side chain (e.g., piperidine) enhances selectivity over structurally similar kinases.
Cellular Potency
(HCT116)
~80 nM
High permeability due to the lipophilic benzoyl core balances the polarity of the diamino groups.
Solubility
Kinetic
> 1 mg/mL
The scaffold allows for solubilizing groups (e.g., mesyl-piperidine) at the C2 position without disrupting binding.
Structure-Activity Relationship (SAR) Highlights
C5-Benzoyl: Essential for potency. Replacing the phenyl ring with an aliphatic chain causes a >100-fold loss in activity.
C4-Amino: Must be a primary amine (
) or small alkyl amine. Bulky groups here clash with the ATP pocket "ceiling."
C2-Amino: The "exit vector." This position tolerates large solubilizing groups that extend into the solvent, improving PK without hurting potency.
In Vivo Profile: Efficacy & Pharmacokinetics
The major advantage of the 5-benzoylpyrimidine class over earlier CDK inhibitors (like Flavopiridol) is its superior oral bioavailability and metabolic stability.
Pharmacokinetic Parameters (Mouse Model)
Bioavailability (
): ~50–70% (Oral).
Half-life (
): 3–6 hours.
Clearance (
): Moderate; primarily hepatic metabolism via CYP3A4.
Efficacy in Xenografts
In HCT116 (colorectal) and A2780 (ovarian) tumor models, derivatives demonstrate:
Regression: Observed in sensitive models with optimized dosing schedules (metronomic dosing).
Toxicity: Dose-limiting toxicity is typically myelosuppression (neutropenia), which is mechanism-based (inhibition of CDK2/1 in bone marrow).
In Vitro-In Vivo Correlation (IVIVC)
Establishing a robust IVIVC is critical for this scaffold. The correlation is generally linear and positive for this class, which is not always the case for kinase inhibitors (where high protein binding often collapses in vivo efficacy).
Correlation Analysis
Predictive Power: High.
In Vitro
values < 100 nM consistently translate to In Vivo TGI > 50%.
Disconnects (Watch-outs):
Protein Binding: Some highly lipophilic derivatives (LogP > 4) show excellent enzymatic
but poor cellular due to serum protein binding.
Metabolic Liability: The phenyl ring of the benzoyl group is a metabolic soft spot (hydroxylation). Ortho-substitution (e.g., 2,4-dichloro or 2-methoxy on the phenyl ring) blocks metabolism and improves in vivo half-life.
IVIVC Logic Flow
Figure 2: IVIVC Workflow. Successful translation requires the "Bridge" parameters (Solubility/Stability) to be met; otherwise, high potency (
) fails to yield efficacy.
Comparative Landscape
How does the 5-benzoylpyrimidine scaffold compare to standard CDK inhibitors?
Feature
5-Benzoylpyrimidines (e.g., R547)
Flavopiridol (Standard)
Palbociclib (CDK4/6 Specific)
Scaffold Origin
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
Flavoid alkaloid
Pyrido[2,3-d]pyrimidine
Selectivity Profile
Pan-CDK (1, 2, 4)
Pan-CDK + Transcriptional CDKs
Highly Selective CDK4/6
Mode of Binding
ATP Competitive
ATP Competitive
ATP Competitive
Oral Bioavailability
High
Low (IV administration)
High
Dose-Limiting Toxicity
Neutropenia
Diarrhea, Hypotension
Neutropenia
IVIVC Reliability
High
Moderate (High protein binding)
High
Synthetic Complexity
Low (3-4 steps from dichloro precursor)
High (Total synthesis)
Moderate
Verdict: The 5-benzoylpyrimidine scaffold offers a superior balance of synthetic accessibility and oral bioavailability compared to first-generation flavoids, making it an ideal "workhorse" scaffold for developing broad-spectrum CDK inhibitors.
Experimental Protocols
To validate this scaffold in your own lab, follow these standardized protocols.
A. Synthesis of Bioactive Core (From Dichloro Precursor)
Incubate scaffold derivative (serial dilution) with enzyme/substrate for 60 min.
Add detection antibody (Europium-labeled).
Read Time-Resolved Fluorescence Energy Transfer (TR-FRET).
Validation:
must be calculated using a 4-parameter logistic fit.
C. In Vivo Xenograft Model
Animals: Female BALB/c nude mice (6–8 weeks).
Implantation: Inject
HCT116 cells subcutaneously.
Treatment: Start when tumors reach ~150
.
Group 1: Vehicle (PEG400/Water).
Group 2: Scaffold Derivative (Oral gavage, q.d.).
Endpoint: Measure tumor volume (
) twice weekly for 21 days.
References
Chu, X. J., et al. (2006).[1] "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity."[1] Journal of Medicinal Chemistry.
DePinto, W., et al. (2006).[1] "In vitro and in vivo anticancer activity of R547: a potent, selective, and orally active CDK inhibitor." Molecular Cancer Therapeutics.
Fischer, P. M. (2004). "The design of drug candidate CDK inhibitors: past, present and future." Current Opinion in Drug Discovery & Development.
Senderowicz, A. M. (2003). "Small-molecule cyclin-dependent kinase modulators."[1] Oncogene.
assessing the selectivity of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone for its target
The following guide provides a strategic technical assessment of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (also known as 2,4-Dichloro-5-benzoylpyrimidine ). Editorial Note: This compound is a chemical intermediate ,...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a strategic technical assessment of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone (also known as 2,4-Dichloro-5-benzoylpyrimidine ).
Editorial Note: This compound is a chemical intermediate , not a final therapeutic agent. Its "selectivity" is twofold: (1) Synthetic Regioselectivity (crucial for manufacturing) and (2) Pharmacological Selectivity conferred to the final kinase inhibitors (e.g., R547) derived from this scaffold. This guide addresses both aspects for drug development professionals.
Executive Summary
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone is a high-value electrophilic scaffold used primarily in the discovery of Cyclin-Dependent Kinase (CDK) inhibitors. Unlike generic pyrimidine intermediates, the C5-benzoyl moiety provides a unique steric and electronic profile that enables high selectivity for CDK1, CDK2, and CDK4 over other serine/threonine kinases.
This guide assesses the compound's utility in generating selective inhibitors, comparing it against alternative 5-substituted scaffolds (nitro, cyano, ester), and details the protocols required to harness its regioselectivity.
Feature
Profile
Primary Application
Synthesis of ATP-competitive CDK Inhibitors (e.g., R547)
Target Class
Serine/Threonine Kinases (CDK Family)
Key Advantage
C5-Benzoyl group acts as a selectivity filter in the ATP pocket
Synthetic Challenge
Controlling C4 vs. C2 nucleophilic aromatic substitution ()
Target Profile & Mechanism of Action
The Biological Target: CDK ATP Pocket
While the title compound is a reagent, the drugs derived from it target the ATP-binding cleft of CDKs. The 5-benzoyl group is critical for shape complementarity .
Mechanism: The scaffold binds in the hinge region of the kinase.
The "Selectivity Filter": The phenyl group at position 5 occupies a specific hydrophobic pocket adjacent to the gatekeeper residue. This pocket is accessible in CDKs but restricted in many other kinases (e.g., GSK-3
, MAPK), providing the structural basis for the selectivity of derived drugs like R547 .
The Synthetic Target: Regioselective Amination
For the chemist, the "target" is the C4-chloride.
C4 Position: Highly electrophilic due to the para-nitrogen and the electron-withdrawing C5-benzoyl group.
C2 Position: Less reactive, allowing for sequential substitution.
Comparative Analysis: Scaffold Selectivity
This section compares the 5-benzoyl scaffold against common alternatives used in kinase inhibitor design.
Table 1: Scaffold Performance Comparison
Scaffold Type
C5-Substituent
Kinase Selectivity Potential
Metabolic Stability
Synthetic Reactivity (C4)
Title Compound
-C(=O)Ph (Benzoyl)
High (CDK Specific)
High
High
Nitro-Pyrimidine
Low (Promiscuous binder)
Low (Reductase liability)
Very High (Explosive risk)
Cyano-Pyrimidine
Moderate
High
Moderate
Ester-Pyrimidine
Moderate
Low (Esterase hydrolysis)
High
Analysis of Alternatives
Vs. 5-Nitro: The nitro group is a stronger electron-withdrawing group (EWG), making the C4-Cl more reactive but often leading to "hot" compounds with poor selectivity and toxicity risks (mutagenicity).
Vs. 5-Ester: Esters are often hydrolyzed in vivo to carboxylic acids, which kills cellular permeability. The 5-benzoyl ketone is metabolically robust, maintaining potency in whole-cell assays.
Visualizing the Selectivity Logic
The following diagrams illustrate the synthetic pathway to the active inhibitor and the structural logic of its binding.
Dissolution: Dissolve 1.0 eq of the dichloropyrimidine in anhydrous DCM (0.1 M concentration) under
atmosphere.
Cooling: Cool the solution to 0°C using an ice bath. Critical Step: Low temperature suppresses C2 reactivity.
Addition: Add DIPEA followed by the slow, dropwise addition of the Amine Nucleophile over 15 minutes.
Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The C4-substituted product usually appears as the major peak; C2-substituted byproduct should be <5%.
Workup: Quench with water, extract with DCM, dry over
, and concentrate.
Validation:
-NMR should show a shift in the pyrimidine proton signal, confirming C4 substitution.
Protocol B: C2-Amination (Final Drug Synthesis)
This step requires forcing conditions to displace the less reactive C2-chloride.
Procedure:
Mixture: Dissolve the C4-substituted intermediate in n-Butanol or Dioxane.
Reagents: Add the second amine (aniline or aliphatic amine) (1.2 eq) and
or DIPEA.
Heating: Heat to 80–100°C for 4–12 hours.
Purification: Upon completion, cool and purify via silica gel chromatography.
Conclusion
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone is not a drug, but a precision tool for drug discovery. Its value lies in the 5-benzoyl group , which serves dual functions:
Electronically: It activates the pyrimidine ring for highly regioselective synthesis.
Structurally: It orients the final molecule within the CDK ATP pocket to achieve nanomolar potency (
< 3 nM for CDK1/2) while excluding off-target kinases.
For researchers targeting the cell cycle, this scaffold remains superior to nitro- or ester-based alternatives due to its favorable metabolic stability and established selectivity profile.
References
Discovery of R547 (CDK Inhibitor): Chu, X. J., et al. (2006).[1] "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity." Journal of Medicinal Chemistry, 49(22), 6549–6560. Link
Regioselectivity of SNAr Reactions: Baraldi, P. G., et al. (2004). "Halogen-dance reactions in pyrimidines." Tetrahedron, 60(23), 5053-5065.
Scaffold Analysis for Kinase Inhibitors: Fischer, P. M. (2004). "The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases." Current Pharmaceutical Design, 10(28), 3531-3562. Link
Chemical Reactivity of 2,4-Dichloropyrimidines: Singh, K., et al. (2015). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry, 80(17), 8566–8576. Link
A Comparative Guide to Dichloropyrimidine Isomers in Biological Assays: From Reactive Scaffolds to Bioactive Molecules
Introduction: The Pyrimidine Core in Drug Discovery and the Role of Dichlorinated Isomers The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous bioactive compounds, includi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrimidine Core in Drug Discovery and the Role of Dichlorinated Isomers
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous bioactive compounds, including nucleobases essential for life.[1] This heterocyclic scaffold's inherent biological relevance and synthetic tractability have made it a privileged structure in drug discovery. Among the vast array of pyrimidine derivatives, dichloropyrimidine isomers—specifically 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,5-dichloropyrimidine—serve as highly versatile and reactive intermediates for the synthesis of novel therapeutic agents.[2][3][4]
The strategic placement of two chlorine atoms on the pyrimidine ring creates electrophilic centers, rendering these molecules susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the lynchpin of their utility, allowing for the controlled, regioselective introduction of various functional groups to build complex molecular architectures. The distinct substitution patterns of the isomers, however, impart different degrees of reactivity to the chlorine atoms, guiding their application in the synthesis of compounds targeting a wide range of biological processes, from cancer cell proliferation to viral replication.[1][5]
This guide provides a comparative analysis of the dichloropyrimidine isomers, not through a direct side-by-side comparison of their intrinsic biological activity—data for which is sparse due to their primary role as synthetic intermediates—but by examining how their unique chemical properties dictate their utility in the development of molecules for specific biological assays. We will delve into the structure-activity relationships of the derivatives they form and provide detailed protocols for the key biological assays used to evaluate them.
Comparative Analysis of Dichloropyrimidine Isomers as Synthetic Scaffolds
The differential reactivity of the chlorine atoms on the pyrimidine ring is a key determinant of the synthetic strategies employed and, consequently, the types of bioactive molecules that can be generated.
2,4-Dichloropyrimidine: A Workhorse for Kinase Inhibitors
2,4-Dichloropyrimidine is arguably the most widely utilized isomer in drug discovery, primarily due to the differential reactivity of its two chlorine atoms.[3] The chlorine at the 4-position is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position.[6] This predictable regioselectivity allows for a sequential and controlled introduction of different nucleophiles, making it an ideal scaffold for the synthesis of 2,4-disubstituted pyrimidine libraries.[7][8][9][10][11][12]
This characteristic has been extensively exploited in the development of protein kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2,4-diaminopyrimidine scaffold, readily accessible from 2,4-dichloropyrimidine, is a common core structure in numerous kinase inhibitors.
Logical Flow of 2,4-Dichloropyrimidine in Kinase Inhibitor Synthesis
Caption: Synthetic utility of 2,4-dichloropyrimidine for kinase inhibitors.
4,6-Dichloropyrimidine: A Scaffold for Diverse Biological Activities
In 4,6-dichloropyrimidine, the two chlorine atoms are chemically equivalent, which can lead to mixtures of mono- and di-substituted products in reactions with nucleophiles. However, this symmetrical reactivity can be advantageous for the synthesis of certain classes of molecules, including those with antiviral, antimicrobial, and anticancer properties.[2][13] The resulting 4,6-disubstituted pyrimidines have been explored as scaffolds for a variety of biological targets.[14]
For instance, derivatives of 4,6-dichloropyrimidine have been investigated as anti-inflammatory agents.[2][13] The synthesis often involves the substitution of the chlorine atoms with amines or other nucleophiles to generate compounds that can modulate inflammatory pathways.
2,5-Dichloropyrimidine: A Cytotoxic Agent and Precursor for Covalent Inhibitors
2,5-Dichloropyrimidine has been described as a cytotoxic drug.[15] The presence of a chlorine atom at the 5-position, which is generally less reactive towards SNAr than the 2,4, and 6 positions, imparts unique chemical properties to this isomer.[16] The chlorine at the 2-position remains susceptible to nucleophilic attack. This isomer is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[17]
Recent studies have highlighted the potential of 2,5-dichloropyrimidine as a precursor for covalent inhibitors, particularly targeting kinases. The reactivity of the 2-chloro group can be harnessed to form a covalent bond with a cysteine residue in the active site of a target protein, leading to irreversible inhibition.
Quantitative Comparison of Dichloropyrimidine Isomer Derivatives in Biological Assays
While direct comparative data for the parent isomers is scarce, the following table summarizes representative biological activities of their derivatives to illustrate their therapeutic potential.
Note: The presented data is for derivatives and not the parent dichloropyrimidine isomers. Direct comparison should be made with caution as assay conditions may vary between studies.
Experimental Protocols for Key Biological Assays
The evaluation of compounds derived from dichloropyrimidine isomers relies on a suite of robust biological assays. Below are detailed protocols for commonly employed methods.
Cytotoxicity/Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116, PC-3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from a DMSO stock). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.[1]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
In Vitro Kinase Inhibition Assay (e.g., HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying kinase activity and inhibition.
Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.
Step-by-Step Protocol:
Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, ATP, and test compounds at appropriate concentrations.
Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and add the detection reagents (europium cryptate-labeled antibody and streptavidin-XL665). Incubate for 60 minutes at room temperature.
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration. Plot the data to determine the IC50 value.[18]
Kinase Signaling and Inhibition
Caption: Generalized kinase signaling pathway and its inhibition.
Conclusion: Strategic Selection of Dichloropyrimidine Isomers for Drug Discovery
The comparative analysis of dichloropyrimidine isomers reveals that their value in biological assays lies not in their intrinsic activity, but in their role as versatile synthetic platforms. The choice of isomer is a strategic decision dictated by the desired substitution pattern and the intended biological target. 2,4-Dichloropyrimidine, with its well-defined regioselectivity, is a preferred scaffold for kinase inhibitors. 4,6-Dichloropyrimidine offers a route to symmetrically substituted molecules with a broad range of bioactivities. 2,5-Dichloropyrimidine provides a unique reactivity profile, showing promise for the development of cytotoxic agents and covalent inhibitors.
For researchers, scientists, and drug development professionals, understanding the distinct chemical personalities of these isomers is paramount. This knowledge enables the rational design of synthetic routes to novel bioactive compounds and the judicious selection of appropriate biological assays for their evaluation. As the quest for new therapeutics continues, the strategic application of dichloropyrimidine isomers will undoubtedly remain a cornerstone of medicinal chemistry.
References
SLT. (n.d.). 4,6-Dichloropyrimidine. Retrieved from [Link]
PubChem. (n.d.). 4,6-Dichloropyrimidine. Retrieved from [Link]
Srini Chem. (2025). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,6-Dichloropyrimidine: Synthesis, Properties, and Applications as a Key Chemical Intermediate. Retrieved from [Link]
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
PubChem. (n.d.). 2,5-Dichloropyrimidine. Retrieved from [Link]
PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]
Meirelles, M. A., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry. [Link]
Swann, M. J., et al. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design. [Link]
ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]
Organic Process Research & Development. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. [Link]
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
ResearchGate. (n.d.). Relationship between IC50 values in enzyme inhibition and analyzed secondary metabolite content. Retrieved from [Link]
Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Retrieved from [Link]
Li, et al. (2021). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
A Comprehensive Guide to the Safe Disposal of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone
This document provides essential procedural guidance for the safe handling and disposal of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone. As a chlorinated heterocyclic compound, this substance requires meticulous managem...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential procedural guidance for the safe handling and disposal of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone. As a chlorinated heterocyclic compound, this substance requires meticulous management to ensure personnel safety and environmental protection. The procedures outlined herein are based on the established best practices for halogenated organic compounds and are intended for an audience of trained laboratory professionals.
Disclaimer: This guide is based on the general properties of chlorinated pyrimidines and related hazardous materials. It is imperative that all users consult their institution's specific Safety Data Sheet (SDS) for (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone and contact their Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]
Foundational Safety & Hazard Assessment
Understanding the hazard profile of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone is the cornerstone of its safe management. Chlorinated organic compounds are generally classified as hazardous waste due to their potential toxicity and persistence.[1] The primary hazards associated with similar dichloropyrimidine derivatives include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, all handling and disposal operations must be predicated on minimizing exposure.
Core Principle: The fundamental principle of disposal for this compound is irreversible destruction. The covalent carbon-chlorine bonds necessitate a disposal method that ensures complete molecular breakdown to prevent the release of harmful, persistent organic pollutants.
Personal Protective Equipment (PPE): The First Line of Defense
Before any handling or disposal activities, the correct PPE must be worn. The selection of PPE is not merely a checklist item; it is a critical system designed to protect against the specific hazards posed by the chemical class.
PPE Category
Specification
Rationale
Hand Protection
Nitrile rubber gloves are recommended.[1] For prolonged contact, consult the glove manufacturer's chemical resistance data.
Prevents direct skin contact. Dichloropyrimidines are known to cause skin irritation.[1][2]
Eye/Face Protection
Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.[1][4]
Protects eyes from accidental splashes, which can cause serious irritation or damage.[2][3][5]
Protective Clothing
A flame-retardant lab coat, long pants, and fully enclosed shoes are required.[1] For larger quantities, a chemically resistant apron is advisable.[1]
Protects skin from accidental contact and potential chemical burns.[4]
Respiratory Protection
All handling of solids should occur in a certified chemical fume hood to prevent inhalation of dust.[6] If a fume hood is not available or if aerosol generation is likely, a NIOSH/MSHA-approved respirator is necessary.[4]
Minimizes the risk of respiratory tract irritation from airborne particles or aerosols.[2]
Spill Management Protocol
In the event of an accidental release, a swift and systematic response is crucial to contain the material and mitigate exposure.
Small Spill Cleanup (<1g)
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the immediate area.[4][6]
Ventilate: Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[4]
Contain & Collect: Do NOT dry sweep. Carefully dampen the solid material with a suitable solvent (e.g., isopropanol or ethanol) to prevent dust from becoming airborne.[4] Using absorbent pads, carefully transfer the material into a designated hazardous waste container.[4][6]
Decontaminate: Wash all contaminated surfaces with a soap and water solution, followed by a solvent rinse (e.g., ethanol or acetone).[4] Collect all cleaning materials as hazardous waste.
Dispose of PPE: All contaminated PPE must be removed and placed in a sealed, vapor-tight bag for disposal as hazardous waste.[4]
Core Disposal Procedures
The disposal of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone waste must be managed through your institution's official hazardous waste program. Under no circumstances should this material be disposed of down the drain or in regular trash.[7][8]
Waste Segregation: A Critical Step
Causality: Halogenated organic waste streams are treated differently than non-halogenated streams at disposal facilities. Mixing them can interfere with the incineration process and may result in regulatory non-compliance.
Action: Collect all waste containing (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone in a dedicated, properly labeled hazardous waste container.[1] This includes:
Unused or expired pure compound.
Contaminated labware (pipette tips, vials, etc.).
Contaminated PPE and spill cleanup materials.
Reaction residues and solutions.
Step-by-Step Waste Accumulation and Disposal Workflow
Select an Appropriate Container: Use a chemically compatible, sealable container. For solids, a wide-mouth HDPE (high-density polyethylene) jar is suitable. For solutions, use a glass or HDPE bottle. Ensure the container is in good condition with no leaks or damage.[9]
Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(2,4-Dichloropyrimidin-5-yl)(phenyl)methanone," and any other identifiers required by your institution's EHS department.[1][4] Keep the container tightly sealed at all times except when adding waste.[9]
Store Safely: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from incompatible materials like strong oxidizing agents and acids.[6]
Arrange for Disposal: The primary and recommended disposal route for chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[1][7][10] This method ensures the complete destruction of the compound.[1]
Contact EHS: Follow your institution's established procedures to request a hazardous waste pickup.[1]
Documentation: Complete all necessary waste disposal forms accurately and completely. This is a legal requirement and ensures the waste is tracked from "cradle to grave."
Decontamination of Reusable Glassware
Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol) that will solubilize the compound. Collect all rinsate as hazardous waste.
Wash: Wash the triple-rinsed glassware with laboratory detergent and water.[11]
Final Rinse: Perform a final rinse with deionized water and allow to dry completely.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone.
Caption: Decision workflow for the disposal of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanone waste.
References
Safe Disposal of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine: A Guide for Laboratory Professionals. Benchchem.
Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine. Benchchem.
SAFETY DATA SHEET. Sigma-Aldrich.
SAFETY DATA SHEET. Fisher Scientific.
Safety Data Sheet. MedchemExpress.com.
Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health.
SAFETY DATA SHEET. Merck Millipore.
2,5-Dichloropyrimidine SDS, 22536-67-0 Safety Data Sheets. ECHEMI.
5 - SAFETY DATA SHEET. Thermo Fisher Scientific.
(2,4-diaminopyrimidin-5-yl)(3,4,5- trimethoxyphenyl)-methanone Safety Data Sheet. EDQM, Council of Europe.
N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Safety Data Sheets. Echemi.
operating procedure. U.S. Environmental Protection Agency (EPA).
procedure for disposing of hazardous waste. Massachusetts Institute of Technology (MIT).
Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma.
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).